PF-01247324
Beschreibung
Eigenschaften
IUPAC Name |
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470208 | |
| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875051-72-2 | |
| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-01247324
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of pain. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its molecular target, cellular effects, and in vivo efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Core Mechanism of Action: Selective Blockade of the Nav1.8 Sodium Channel
The principal mechanism of action of this compound is the selective inhibition of the voltage-gated sodium channel subtype 1.8 (Nav1.8).[1][2][3][4] The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel highly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia.[1][5][6] These neurons are critical for the transmission of nociceptive signals.
This compound exhibits a high degree of selectivity for Nav1.8 over other sodium channel subtypes, which is a key attribute for minimizing off-target effects.[1][2][3][7] The compound's blockade of Nav1.8 is both frequency- and state-dependent, indicating a preferential interaction with channels in the open or inactivated states.[1][2] This property is significant as it suggests that this compound may have a more pronounced effect on rapidly firing neurons, a characteristic of neurons involved in chronic pain states.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in nociceptive neurons.
Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified using patch-clamp electrophysiology on both recombinant human channels expressed in HEK293 cells and native channels in dorsal root ganglion (DRG) neurons.
| Target | Species | Cell Type | IC50 (nM) | Selectivity vs. hNav1.8 | Reference |
| hNav1.8 | Human | Recombinant (HEK293) | 196 | - | [2][3][4] |
| Human TTX-R Current | Human | Native (DRG Neurons) | 331 | - | [2][4] |
| Rat TTX-R Current | Rat | Native (DRG Neurons) | 448 | - | [1][2] |
| Mouse TTX-R Current | Mouse | Native (DRG Neurons) | 530 | - | [1] |
| hNav1.5 | Human | Recombinant | ~10,000 | >50-fold | [1][2] |
| hNav1.7 | Human | Recombinant | ~18,000 | ~100-fold | [1][2] |
| hNav1.2 | Human | Recombinant | ~10,000 - 18,000 | ~65-fold | [1][2] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the potency and selectivity of this compound on voltage-gated sodium channels.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing recombinant human Nav1.8, Nav1.2, Nav1.5, or Nav1.7 channels.
-
Primary cultures of dorsal root ganglion (DRG) neurons from rats, mice, and humans.
General Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics. For transient transfections, a suitable transfection reagent like Lipofectamine is used to introduce the plasmid DNA encoding the sodium channel subunit of interest.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature.
-
External Solution (example): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES, with the pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol: To assess the potency of this compound, cells are held at a holding potential corresponding to the half-inactivation voltage of the specific channel subtype being studied. This allows for a more accurate assessment of the drug's effect on the channel's availability.
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the sodium current. The IC50 values are then calculated by fitting the data to a Hill equation.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Efficacy: Rodent Models of Pain
This compound has demonstrated analgesic effects in rodent models of both inflammatory and neuropathic pain.[1][2]
1. Inflammatory Pain Model: Carrageenan-Induced Thermal Hyperalgesia
Objective: To assess the effect of this compound on inflammatory pain.
Protocol:
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1-2% in saline) is administered into the plantar surface of one hind paw of a rat.
-
Drug Administration: this compound or vehicle is administered orally at various doses.
-
Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source. A shortened latency in the carrageenan-injected paw compared to the contralateral paw indicates thermal hyperalgesia. The ability of this compound to increase this latency is a measure of its analgesic efficacy.
2. Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
Objective: To evaluate the effect of this compound on neuropathic pain.
Protocol:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated with silk suture. This procedure leads to the development of mechanical allodynia in the ipsilateral paw.
-
Drug Administration: this compound or vehicle is administered orally.
-
Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus. A set of calibrated von Frey filaments are applied to the plantar surface of the hind paw. A reduced withdrawal threshold in the nerve-ligated paw indicates mechanical allodynia. The efficacy of this compound is determined by its ability to increase this withdrawal threshold.
Caption: Logical workflow of in vivo pain model experiments.
Conclusion
This compound is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel. Its mechanism of action is well-characterized, demonstrating state- and frequency-dependent inhibition of Nav1.8, leading to a reduction in neuronal excitability in nociceptive pathways. Preclinical studies have confirmed its efficacy in animal models of both inflammatory and neuropathic pain. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of various pain states and provide a solid foundation for further research and development.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PF-01247324, a novel, orally bioavailable blocker of the voltage-gated sodium channel Nav1.8. This document collates key quantitative data, details the experimental methodologies used for its characterization, and presents visual representations of its selectivity and the experimental workflow. This compound has been investigated for its potential therapeutic role in pain management, making a thorough understanding of its interaction with Nav1.8 and other sodium channel subtypes critical.[1][2][3][4][5]
Core Selectivity Profile: Quantitative Data
This compound demonstrates significant selectivity for the human Nav1.8 channel over other sodium channel subtypes. The primary method for determining this selectivity has been through patch-clamp electrophysiology on both recombinant human Nav channels expressed in cell lines and native channels in dorsal root ganglion (DRG) neurons.[1][3][6]
The compound inhibits recombinantly expressed human Nav1.8 channels with an IC50 of approximately 196 nM.[1][3][6][7] Its potency against native tetrodotoxin-resistant (TTX-R) currents, which are largely carried by Nav1.8, is 331 nM in human DRG neurons and 448 nM in rodent DRG neurons.[1][3][6] The selectivity for Nav1.8 is substantial when compared to other Nav subtypes, with a greater than 50-fold selectivity over Nav1.5 and a range of 65- to 100-fold selectivity over various tetrodotoxin-sensitive (TTX-S) channels.[1][3][6]
| Target | Cell Type/Preparation | IC50 | Fold Selectivity vs. hNav1.8 | Reference |
| hNav1.8 | Recombinant HEK293 | 196 nM | - | [1][3][7] |
| Human TTX-R Current | Native Human DRG Neurons | 311 nM | ~1.6x | [1] |
| Rodent TTX-R Current | Native Rodent DRG Neurons | 448 nM | ~2.3x | [1][3] |
| hNav1.5 | Recombinant | ~10 µM | >50x | [1][3] |
| hNav1.7 | Recombinant | ~10-18 µM | ~100x | [1][3] |
| hNav1.2 | Recombinant | ~10-18 µM | ~65x | [1] |
| hNav1.1 | Recombinant | Not specified, but >50x | >50x | [8] |
Signaling Pathway and Selectivity Visualization
The following diagram illustrates the selective action of this compound on the Nav1.8 channel, which is predominantly expressed in peripheral sensory neurons and plays a key role in nociceptive signaling.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
PF-01247324: A Technical Guide to a Selective Nav1.8 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-01247324, a selective and orally bioavailable blocker of the Nav1.8 voltage-gated sodium channel. It includes detailed information on its chemical structure, properties, mechanism of action, and key experimental data, presented for ease of use by the scientific community.
Chemical Structure and Properties
This compound is a synthetic organic compound with the IUPAC name 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide.[1] Its chemical structure and key identifying information are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide[1] |
| CAS Number | 875051-72-2[1][2][3] |
| Chemical Formula | C₁₃H₁₀Cl₃N₃O[1][2] |
| Molecular Weight | 330.60 g/mol [2][3] |
| SMILES | O=C(C1=NC(N)=C(C2=CC(Cl)=CC(Cl)=C2Cl)C=C1)NC[1][3] |
| InChI | InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO, DMF, and Ethanol.[1][2] |
| Storage | Store at -20°C for long-term stability.[1] |
| Oral Bioavailability (Rat) | 91%[4] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel.[1][3][5] Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[6] This channel plays a critical role in the transmission of pain signals by contributing to the upstroke of the action potential in nociceptive neurons.[5][6]
By selectively inhibiting Nav1.8, this compound reduces the excitability of these sensory neurons, thereby attenuating the propagation of pain signals to the central nervous system.[4][5] This targeted mechanism of action makes it a promising candidate for the treatment of chronic inflammatory and neuropathic pain.[4][5]
Biological Activity and Selectivity
This compound demonstrates high selectivity for the human Nav1.8 channel over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibitory concentrations (IC₅₀) against various sodium channels are summarized below.
Table 3: In Vitro Potency and Selectivity of this compound
| Channel | IC₅₀ (µM) |
| Human Nav1.8 | 0.196[4][5][7] |
| Human DRG TTX-R currents | 0.331[4][5][7] |
| Rat DRG TTX-R currents | 0.448[5][7] |
| Human Nav1.1 | 13.4[4] |
| Human Nav1.2 | ~10-18[4][5] |
| Human Nav1.5 | ~10[4][5] |
| Human Nav1.7 | ~10-18[4][5] |
| hERG Potassium Channel | 30[2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from Payne et al., 2015, for determining the potency of this compound on Nav1.8 channels.[4]
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH. The intracellular solution contains (in mM): 130 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol: Cells are held at a holding potential equivalent to the half-inactivation voltage (V½) of the Nav1.8 channel to ensure a consistent proportion of channels are in the inactivated state. Test pulses are applied to elicit sodium currents.
-
Drug Application: this compound, dissolved in DMSO and diluted in the extracellular solution, is perfused onto the cells at increasing concentrations.
-
Data Analysis: The peak inward sodium current is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC₅₀ value.
In Vivo Efficacy in a Rodent Model of Inflammatory Pain
This protocol is a generalized representation of the carrageenan-induced thermal hyperalgesia model used to evaluate the analgesic effects of this compound.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment.
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus is measured.
-
Induction of Inflammation: Carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: this compound is formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water and administered via oral gavage at various doses (e.g., 10, 30, 100 mg/kg).[3]
-
Post-Treatment Measurement: Paw withdrawal latency to the thermal stimulus is measured at multiple time points after drug administration.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated for each treatment group and compared to the vehicle control group to determine the analgesic effect.
Synthesis Overview
The synthesis of this compound has been reported in the patent literature.[8] A general synthetic scheme is outlined below, highlighting the key chemical transformations.
The synthesis typically involves a key Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations, including an amide bond formation, to yield the final product.
Conclusion
This compound is a valuable research tool for investigating the role of Nav1.8 in pain signaling. Its high selectivity and oral bioavailability have been demonstrated in preclinical studies, highlighting its potential as a therapeutic agent for the treatment of chronic pain conditions. The data and protocols presented in this guide are intended to facilitate further research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-01247324: A Selective Nav1.8 Channel Blocker for Chronic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-01247324 is a novel, selective, and orally bioavailable small molecule blocker of the voltage-gated sodium channel Nav1.8. Developed by Pfizer, this compound has emerged from discovery efforts aimed at identifying new therapeutic agents for the treatment of chronic pain.[1][2][3] The Nav1.8 channel, predominantly expressed in peripheral sensory neurons, has been identified as a key molecular target for pain therapies due to its role in action potential generation and propagation in nociceptive pathways.[1][4] This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers and professionals in the field of drug development.
Introduction: The Rationale for Targeting Nav1.8
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel primarily found in the dorsal root ganglion (DRG) neurons, which are key components of the peripheral pain pathway.[4] Genetic and pharmacological evidence has strongly implicated Nav1.8 in the pathophysiology of both inflammatory and neuropathic pain, making it an attractive target for the development of novel analgesics.[1][5] The development of selective Nav1.8 blockers like this compound represents a targeted approach to pain management, with the potential for improved efficacy and reduced side effects compared to non-selective sodium channel blockers.[6]
Discovery and Preclinical Development History
This compound was discovered and developed by Pfizer as part of a program to identify selective, orally bioavailable Nav1.8 inhibitors for the treatment of chronic pain.[2] The compound is of a novel chemotype and was designed to overcome the pharmacokinetic limitations of earlier Nav1.8 inhibitors, such as A-803467, which exhibited poor oral bioavailability.[7] Preclinical development of this compound has demonstrated its efficacy in various rodent models of inflammatory and neuropathic pain.[1][5][8] As of its latest public development status, this compound is in the preclinical stage of development.[2]
Mechanism of Action
This compound is a potent and selective blocker of the Nav1.8 sodium channel.[9] Its mechanism of action involves the inhibition of TTX-R currents in sensory neurons, thereby reducing neuronal excitability and attenuating the firing of action potentials.[1][5] The block of Nav1.8 channels by this compound is both frequency- and state-dependent, indicating a higher affinity for channels in the open or inactivated states, which are more prevalent during periods of high-frequency neuronal firing characteristic of pain states.[1][3][5] By selectively targeting Nav1.8, this compound is designed to dampen the signaling of pain-sensing neurons without affecting other sodium channel subtypes that are critical for normal physiological functions in the central nervous system and cardiac tissue.[5]
Quantitative Preclinical Data
The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy. These data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | Species | Cell Line | IC50 (nM) | Fold Selectivity vs. hNav1.8 |
| hNav1.8 | Human | HEK293 | 196 | - |
| Native hTTX-R | Human | DRG Neurons | 311 | ~1.6 |
| Native rTTX-R | Rat | DRG Neurons | 448 | ~2.3 |
| Native mTTX-R | Mouse | DRG Neurons | 530 | ~2.7 |
| hNav1.5 | Human | - | ~10,000 | >50 |
| hNav1.2 | Human | - | - | ~65 |
| hNav1.7 | Human | - | - | ~100 |
Data compiled from multiple sources.[1][3][5][9]
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F) | 91% |
| Tmax | ~0.5 hours |
| Half-life | 4 hours |
| Predicted Human Half-life | ≥10 hours |
Data obtained from preclinical studies in rats.[5][6]
Table 3: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Dose (mg/kg, p.o.) | Efficacy |
| Carrageenan-induced Thermal Hyperalgesia | Rat | 30 | Significant |
| CFA-induced Mechanical Hyperalgesia | Rat | 30 | Significant |
| Spinal Nerve Ligation (SNL) - Mechanical Allodynia | Rat | 10 or 30 | Significant |
| Formalin-induced Pain (Phase 2) | Rat | 100 | 37% reduction in flinching |
| EAE Model of Multiple Sclerosis (Motor Coordination) | Mouse | 1000 | Significant improvement |
p.o. = per os (oral administration).[4][6][9]
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of this compound on various sodium channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human Nav1.8 channels, or other Nav subtypes, were cultured under standard conditions. Dorsal root ganglion (DRG) neurons were isolated from rats, mice, or human tissue.[5]
-
Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings were performed using standard patch-clamp techniques.[5][6]
-
Voltage Protocols: To assess the inhibitory effect of this compound, cells were held at a holding potential equivalent to the half-inactivation voltage for each specific channel subtype. This allows for a more accurate assessment of pharmacological selectivity.[5]
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound, and IC50 values were calculated by fitting the data to a standard sigmoidal equation.[5]
In Vivo Rodent Models of Pain
Objective: To evaluate the analgesic efficacy of this compound in models of inflammatory and neuropathic pain.
General Methodology:
-
Animals: Male Sprague Dawley rats or CD-1 mice were used for these studies.[5] Animals were housed under standard conditions with free access to food and water. All experiments were conducted in a blinded and randomized manner.[5]
-
Drug Formulation and Administration: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 and administered via oral gavage.[5][9]
-
Behavioral Testing:
-
Carrageenan-induced Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source was measured before and after intraplantar injection of carrageenan.
-
Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia: Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) were assessed after CFA injection.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: Mechanical allodynia was evaluated by measuring paw withdrawal thresholds in response to mechanical stimulation in animals that had undergone SNL surgery.[4]
-
Formalin Test: The number of flinching and licking behaviors was quantified following the injection of a dilute formalin solution into the paw.[5]
-
Visualizations
Signaling Pathway Diagram
Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Preclinical development workflow for this compound.
Logical Relationship Diagram
Caption: Logical relationship of this compound's properties to its therapeutic potential.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective Nav1.8 channel blockers for the treatment of chronic pain. Its high selectivity and oral bioavailability address key limitations of earlier compounds in this class. The robust preclinical data demonstrate its potential to effectively manage both inflammatory and neuropathic pain states. Future development will likely focus on clinical trials to establish the safety, tolerability, and efficacy of this compound in human patients suffering from chronic pain conditions. The successful clinical translation of this compound or similar Nav1.8-selective blockers could provide a much-needed, targeted therapeutic option for a large and underserved patient population.
References
- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
Target Validation of PF-01247324 in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of PF-01247324, a selective blocker of the Nav1.8 voltage-gated sodium channel, for the treatment of pain. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways.
Core Concept: Targeting Nav1.8 for Analgesia
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly the small-diameter C-fibers and Aδ-fibers that are responsible for transmitting pain signals (nociception)[1][2][3]. In chronic pain states, such as inflammatory and neuropathic pain, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and spontaneous firing, which manifest as persistent pain[3].
This compound is a potent and selective small molecule inhibitor of the Nav1.8 channel[1][4][5]. By blocking Nav1.8, this compound reduces the influx of sodium ions into nociceptive neurons, thereby dampening their excitability and inhibiting the transmission of pain signals from the periphery to the central nervous system[1][4]. This targeted approach is anticipated to provide effective pain relief with a reduced risk of the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers[6][7].
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, demonstrating its potency, selectivity, and efficacy.
Table 1: In Vitro Potency and Selectivity of this compound [1][4][5][8]
| Target | Species | Cell Type | Assay | IC50 |
| hNav1.8 | Human | Recombinant HEK293 | Patch-clamp electrophysiology | 196 nM |
| Native TTX-R Current | Human | Dorsal Root Ganglion (DRG) Neurons | Patch-clamp electrophysiology | 331 nM |
| Native TTX-R Current | Rat | Dorsal Root Ganglion (DRG) Neurons | Patch-clamp electrophysiology | 448 nM |
| hNav1.5 | Human | Recombinant | Patch-clamp electrophysiology | ~10 µM (>50-fold selectivity) |
| hNav1.7 | Human | Recombinant | Patch-clamp electrophysiology | ~10-18 µM (>100-fold selectivity) |
| hNav1.2 | Human | Recombinant | Patch-clamp electrophysiology | ~10-18 µM (~65-fold selectivity) |
TTX-R: Tetrodotoxin-resistant
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models [1][6]
| Pain Model | Species | Endpoint | Active Dose (Oral) | Efficacy |
| Inflammatory Pain (Carrageenan) | Rat | Thermal Hyperalgesia | 30 mg/kg | Significant reversal |
| Inflammatory Pain (CFA) | Rat | Mechanical Hyperalgesia | 30 mg/kg | Significant reversal |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Tactile Allodynia | 10 and 30 mg/kg | Significant reversal |
CFA: Complete Freund's Adjuvant
Signaling and Experimental Workflows
The following diagrams illustrate the role of Nav1.8 in pain signaling and the experimental approach to validate this compound as a Nav1.8 blocker.
Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.
Caption: Experimental workflow for the validation of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used to validate this compound's action on Nav1.8 in pain pathways.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp[1]
This technique is used to measure the ion currents flowing through the Nav1.8 channel in single cells, allowing for the direct assessment of channel blockade by this compound.
-
Cell Preparations:
-
Recombinant Human Channels: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8). This allows for the isolated study of the specific channel subtype.
-
Native Channels: Dorsal Root Ganglion (DRG) neurons harvested from rats or humans. These neurons endogenously express Nav1.8 and provide a more physiologically relevant system.
-
-
Recording Configuration: Whole-cell voltage-clamp configuration.
-
Voltage Protocol: Cells are typically held at a negative membrane potential (e.g., -100 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to open the channels and elicit an inward sodium current. To assess state-dependent block, protocols with varying frequencies of stimulation or different holding potentials are used.
-
Data Analysis: The peak sodium current is measured before and after the application of different concentrations of this compound. The concentration-response curve is then fitted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the current. Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes.
In Vivo Rodent Models of Pain[1][6]
These models are used to assess the analgesic efficacy of this compound in a living organism, providing crucial information about its potential therapeutic utility.
-
Inflammatory Pain Models:
-
Carrageenan-induced Thermal Hyperalgesia: An intraplantar injection of carrageenan into the hind paw of a rat induces a localized inflammatory response and a heightened sensitivity to heat. The latency to paw withdrawal from a radiant heat source is measured to assess thermal hyperalgesia.
-
Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia: An intraplantar injection of CFA induces a more persistent inflammatory state. Mechanical sensitivity is measured using von Frey filaments, which apply a calibrated force to the paw. The paw withdrawal threshold is determined to assess mechanical hyperalgesia.
-
-
Neuropathic Pain Model:
-
Spinal Nerve Ligation (SNL): The L5 spinal nerve of a rat is tightly ligated, which leads to the development of tactile allodynia—a state where a normally non-painful stimulus (like light touch) is perceived as painful. Tactile allodynia is assessed using von Frey filaments.
-
-
Drug Administration and Testing:
-
This compound is administered orally at various doses.
-
Pain behaviors are assessed at different time points after drug administration to determine the onset and duration of the analgesic effect.
-
A vehicle control group is used to account for any non-specific effects of the drug formulation or administration procedure. A positive control, such as gabapentin, is often included for comparison[1].
-
Conclusion
The selective Nav1.8 channel blocker, this compound, has demonstrated robust target engagement and efficacy in preclinical models of inflammatory and neuropathic pain[1][4][8]. The quantitative data from in vitro electrophysiology confirm its potent and selective inhibition of the Nav1.8 channel[1][5]. Furthermore, in vivo studies in rodent models have shown that oral administration of this compound can significantly reverse pain behaviors[1][6]. Collectively, these findings provide strong validation for Nav1.8 as a therapeutic target for pain and establish this compound as a promising candidate for the development of a novel analgesic. The methodologies outlined in this guide provide a framework for the continued investigation of Nav1.8-targeted therapies.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 8. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the pathophysiology of neuropathic pain. Predominantly expressed in peripheral nociceptive neurons, this tetrodotoxin-resistant (TTX-R) channel is integral to the generation and propagation of action potentials that signal pain. In neuropathic states, alterations in the expression, localization, and biophysical properties of Nav1.8 lead to neuronal hyperexcitability, a key driver of chronic pain symptoms like allodynia and hyperalgesia. This guide provides an in-depth examination of the molecular function of Nav1.8, its dysregulation following nerve injury, and its validation as a premier therapeutic target. We detail key experimental protocols for its study, present quantitative data from preclinical and clinical research, and illustrate core concepts through structured diagrams to support the ongoing development of selective Nav1.8 inhibitors as a novel class of non-opioid analgesics.
Introduction: Nav1.8 as a Key Nociceptive Transducer
Voltage-gated sodium channels (VGSCs) are fundamental to the initiation and propagation of action potentials in excitable cells. Among the nine known subtypes, Nav1.8 holds a unique position in pain research. It is preferentially expressed in the small- to medium-diameter sensory neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and vagal afferents—the very neurons responsible for transmitting noxious stimuli.[1][2][3][4]
Nav1.8 is responsible for the majority of the sodium current that underlies the upstroke of the action potential in these nociceptive neurons.[5] Its distinct biophysical properties, including resistance to tetrodotoxin (TTX), slow inactivation kinetics, and rapid recovery from inactivation (repriming), enable sustained, high-frequency firing in response to painful stimuli.[4][5][6] Genetic evidence from humans, where gain-of-function mutations in the SCN10A gene are linked to painful small fiber neuropathies, strongly implicates Nav1.8 in the maintenance of chronic pain.[1][7][8] This specific expression pattern and functional role make Nav1.8 an attractive therapeutic target, promising analgesia with a potentially reduced risk of central nervous system (CNS) or cardiovascular side effects associated with non-selective sodium channel blockers.[2][9]
The Pathophysiological Role of Nav1.8 in Neuropathic Pain
Nerve injury triggers a cascade of molecular and cellular changes in sensory neurons that culminate in the hyperexcitability underlying neuropathic pain. Nav1.8 is central to this maladaptive plasticity. Its contribution is multifaceted, involving changes in expression, a strategic redistribution within the neuron, and functional modifications of its channel gating properties.
Altered Expression and Trafficking
The impact of nerve injury on the overall expression of Nav1.8 in the DRG is complex, with some studies reporting an increase in Nav1.8 mRNA and protein, while others show a decrease, particularly in the somas of injured neurons.[10] However, a critical finding is the redistribution of the channel. Following nerve injury, Nav1.8 channels accumulate at sites of injury and in the axons of adjacent, uninjured C-fibers.[11][12] This ectopic accumulation creates new, hyperexcitable domains capable of generating spontaneous, pathological action potentials, contributing directly to ongoing pain and hypersensitivity.[13]
Functional Dysregulation and Neuronal Hyperexcitability
In neuropathic pain models, Nav1.8 channels exhibit significant shifts in their biophysical properties. These changes invariably favor a state of increased excitability. For instance, studies in chronic constriction injury (CCI) models show a hyperpolarizing (leftward) shift in the voltage-dependence of inactivation, meaning the channels remain available for opening at more negative membrane potentials.[10] Computational modeling and electrophysiological studies confirm that a leftward shift in the channel's activation state is a dominant factor in decreasing the action potential threshold and promoting the repetitive firing characteristic of neuropathic pain.[14] This functional upregulation transforms nociceptors from high-threshold sensors of noxious stimuli into spontaneously active drivers of chronic pain.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, illustrating the profound changes to Nav1.8 in neuropathic and inflammatory pain states and the efficacy of selective blockers.
Table 1: Electrophysiological Alterations of Nav1.8 in Pain Models
| Pain Model | Animal | Key Finding | Magnitude of Change | Reference(s) |
| Chronic Constriction Injury (CCI) | Rat | Hyperpolarizing shift in steady-state inactivation | ~10 mV leftward shift | [10] |
| Chronic Constriction Injury (CCI) | Rat | Depolarizing shift in steady-state activation | ~5.3 mV rightward shift | [10] |
| Vincristine-induced Neuropathy | Mouse | Increased Nav1.8 current; Hyperpolarizing shift in activation | Current increased; Activation shifted to more negative potentials | [10] |
| CFA-induced Inflammation | Rat | Increased Nav1.8 current density in large DRG neurons | From -49.6 ± 2.4 pA/pF (sham) to -108.1 ± 1.5 pA/pF (day 14) | [15] |
| CFA-induced Inflammation | Rat | Hyperpolarizing shift in activation and inactivation | Significant leftward shifts in voltage-dependence | [10][15] |
| Cancer-induced Bone Pain (MRMT-1) | Rat | Increased Nav1.8 current density in DRG neurons | From ~74 pA/pF (control) to ~136 pA/pF (cancer) | [5][16] |
Table 2: Efficacy of Selective Nav1.8 Blockers in Preclinical Models
| Compound | Pain Model | Animal | Efficacy Endpoint | Outcome | Reference(s) |
| A-803467 | Spinal Nerve Ligation (SNL) | Rat | Reversal of mechanical allodynia | Significant reversal of paw withdrawal threshold | [17] |
| A-803467 | Complete Freund's Adjuvant (CFA) | Rat | Reversal of thermal hyperalgesia | Significant reversal of paw withdrawal latency | [17] |
| PF-01247324 | Spinal Nerve Ligation (SNL) | Rat | Attenuation of mechanical allodynia | Significant attenuation | [1] |
| A-887826 | Spinal Nerve Ligation (SNL) | Rat | Attenuation of allodynia | Significant attenuation | [1] |
| VX-548 | Diabetic Peripheral Neuropathy (Phase II) | Human | Reduction in pain score (NPRS) over 12 weeks | Statistically significant reduction in pain compared to placebo | [10] |
| VX-150 | Small Fiber Neuropathy (SFN) (Phase II) | Human | Reduction in pain score over 6 weeks | Statistically significant attenuation of pain | [1][10] |
Key Experimental Methodologies
Studying the role of Nav1.8 requires a multi-faceted approach combining animal models, behavioral testing, electrophysiology, and histology.
Animal Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL):
-
Objective: To create a model of neuropathic pain by selectively injuring spinal nerves that contribute to the sciatic nerve.
-
Procedure: Under anesthesia, an incision is made to expose the L5 and L6 spinal nerves. These nerves are tightly ligated with silk suture distal to the DRG. The wound is then closed. This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[18]
-
-
Chronic Constriction Injury (CCI):
-
Objective: To model neuropathic pain through loose constriction of the sciatic nerve, inducing inflammation and axonal damage.
-
Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (using chromic gut suture) are tied around the nerve with ~1 mm spacing. The constriction should be minimal, just enough to evoke brief twitching. The muscle and skin are then closed in layers.[18]
-
Electrophysiological Recording of Nav1.8 Currents
-
Objective: To isolate and characterize TTX-resistant Nav1.8 currents from dissociated DRG neurons using whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Neuron Dissociation: DRGs are harvested from rodents and dissociated into single cells using a combination of enzymatic (e.g., collagenase, trypsin) and mechanical trituration. Neurons are plated on coated coverslips and cultured for 24-72 hours.[19]
-
Solutions:
-
Recording Procedure:
-
Small-diameter neurons (<25 µm) are targeted for recording.
-
To isolate Nav1.8 from Nav1.9, a prepulse protocol is often used. A 500 ms depolarizing prepulse to -40 mV or -30 mV will inactivate Nav1.9 channels, allowing for the subsequent recording of Nav1.8 currents upon a test pulse (e.g., to 0 mV).[16][19]
-
Voltage-Clamp Protocol (I-V Curve): From a holding potential of -100 mV, apply a series of depolarizing steps (e.g., from -60 mV to +40 mV) to elicit currents and determine the current-voltage relationship.[21]
-
State-Dependence Protocol: To assess block of the inactivated state, a conditioning pulse (e.g., to -30 mV for 500 ms) is applied before the test pulse to 0 mV in the presence of the test compound.[19]
-
-
Immunohistochemistry (IHC) for Nav1.8 Localization
-
Objective: To visualize the expression and subcellular localization of Nav1.8 protein in DRG and nerve tissue.
-
Protocol:
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). DRG and sciatic nerve tissues are dissected and post-fixed in PFA, then cryoprotected in a sucrose solution.
-
Sectioning: Tissues are embedded, frozen, and sectioned using a cryostat (e.g., 10-14 µm sections).
-
Staining:
-
Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with normal goat serum) to prevent non-specific binding.
-
Incubate with a primary antibody specific to Nav1.8 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
(Optional) Co-stain with neuronal markers like NF200 (for myelinated A-fibers) or IB4 (for non-peptidergic C-fibers) to identify specific neuronal populations.[22][23]
-
-
Imaging: Sections are mounted with an anti-fade medium and imaged using confocal microscopy. Fluorescence intensity and co-localization are quantified using image analysis software.
-
Conclusion and Future Directions
The convergence of evidence from human genetics, preclinical pain models, and clinical trials has solidified Nav1.8's position as a high-value, validated target for neuropathic pain.[24] The channel's restricted expression profile and its fundamental role in driving nociceptor hyperexcitability make it an ideal candidate for developing selective, non-addictive analgesics. The recent clinical success of selective Nav1.8 inhibitors like VX-548 for acute pain provides powerful proof-of-concept and has invigorated the field.[9][25]
Future research will focus on optimizing the selectivity and pharmacokinetic properties of Nav1.8 inhibitors to ensure efficacy in chronic neuropathic pain states while maintaining a wide safety margin. Furthermore, exploring novel mechanisms of modulation, such as targeting the proteins that regulate Nav1.8 trafficking and scaffolding, may offer alternative therapeutic strategies.[26] The continued development of potent and selective Nav1.8 modulators represents one of the most promising avenues toward a new generation of pain therapeutics that can effectively treat neuropathic pain without the liabilities of current standards of care.
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.8 - Wikipedia [en.wikipedia.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 10. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redistribution of NaV1.8 in Uninjured Axons Enables Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tetrodotoxin-resistant Na+ channel Nav1.8 is essential for the expression of spontaneous activity in damaged sensory axons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain [frontiersin.org]
- 15. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Pharmacologically enabling the degradation of Na V 1.8 channels to reduce neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to PF-01247324: A Selective Nav1.8 Blocker for Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-01247324, a selective blocker of the voltage-gated sodium channel Nav1.8, for the investigation of inflammatory pain. This document consolidates key quantitative data, detailed experimental protocols from pivotal preclinical studies, and visual representations of its mechanism of action and experimental workflows.
Core Concepts: Targeting Nav1.8 for Inflammatory Pain
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly nociceptors, which are responsible for detecting painful stimuli. In inflammatory conditions, the expression and activity of Nav1.8 are upregulated, contributing to the hyperexcitability of these neurons and the sensation of pain. This compound is a potent and selective small molecule inhibitor of Nav1.8, making it a valuable tool for dissecting the role of this channel in inflammatory pain and for the development of novel analgesics.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating a clear comparison of its potency, selectivity, and efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | Cell Line | IC50 (nM) | Fold Selectivity vs. hNav1.8 | Reference |
| Human Nav1.8 | HEK293 | 196 | - | [1] |
| Human TTX-R (native) | DRG Neurons | 331 | - | [1] |
| Rodent TTX-R (native) | DRG Neurons | 448 | - | [1] |
| Human Nav1.5 | HEK293 | ~10,000 | ~50 | [1] |
| Human Nav1.1 | HEK293 | >10,000 | >50 | [3] |
| Human Nav1.7 | HEK293 | >10,000 | >50 | [3] |
TTX-R: Tetrodotoxin-Resistant; DRG: Dorsal Root Ganglion
Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammatory Pain
| Pain Model | Species | Administration Route | Dose (mg/kg) | Efficacy | Unbound Plasma Exposure (µM) | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | 30 | Significant reversal of thermal hyperalgesia | 0.218 | [4] |
| CFA-induced Mechanical Hyperalgesia | Rat | Oral | 30 | Significant reversal of mechanical hyperalgesia | 0.126 | [4] |
| Formalin Test (Phase 2) | Rat | Oral | 100 | 37% reduction in flinching | Not Reported | [4] |
CFA: Complete Freund's Adjuvant
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of Nav1.8 in the inflammatory pain pathway and the mechanism by which this compound exerts its analgesic effect.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments cited in the literature, enabling researchers to replicate and build upon these findings.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the potency and selectivity of this compound on human Nav1.8 channels and other sodium channel subtypes.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).
-
HEK293 cells stably expressing other human sodium channel subtypes (e.g., hNav1.1, hNav1.5, hNav1.7).
-
Acutely dissociated human and rat dorsal root ganglion (DRG) neurons for studying native tetrodotoxin-resistant (TTX-R) currents.[1]
Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH. For recording TTX-R currents in DRG neurons, include 300 nM Tetrodotoxin (TTX) to block TTX-sensitive channels.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a voltage that approximates the half-inactivation potential for each specific channel subtype to ensure an appropriate assessment of pharmacological selectivity.[2]
-
Elicit sodium currents using a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Apply this compound at various concentrations to the external solution.
-
Measure the peak inward sodium current before and after drug application to determine the percentage of inhibition.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.
In Vivo Inflammatory Pain Models
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain behaviors in rodents.
Animal Models:
-
Carrageenan-induced Thermal Hyperalgesia: Male Sprague-Dawley rats (150-250 g).[4]
-
Induction: Inject 100 µL of 2% λ-carrageenan in saline into the plantar surface of one hind paw.
-
-
Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia: Male Sprague-Dawley rats (150-250 g).[4]
-
Induction: Inject 100 µL of CFA into the plantar surface of one hind paw.
-
Drug Administration:
-
Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water.[4]
-
Route: Oral gavage.
-
Dosing: Doses ranging from 10 to 100 mg/kg are administered.[4]
-
Timing: The compound is typically administered 2 hours after the induction of inflammation.
Behavioral Assays:
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a clear plastic chamber on a glass surface.
-
Apply a radiant heat source to the plantar surface of the inflamed paw.
-
Record the latency (in seconds) for the rat to withdraw its paw.
-
A shorter withdrawal latency indicates thermal hyperalgesia.
-
-
Mechanical Hyperalgesia (von Frey Test):
-
Place the rat in a clear plastic chamber on a wire mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.
-
Determine the paw withdrawal threshold (in grams), which is the lowest force that elicits a withdrawal response.
-
A lower withdrawal threshold indicates mechanical allodynia/hyperalgesia.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel Nav1.8 blocker like this compound for inflammatory pain.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound as a tool to study the role of Nav1.8 in inflammatory pain. The detailed protocols and compiled data should facilitate the design and execution of further preclinical investigations in this promising area of pain research.
References
- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Therapeutic Potential of PF-01247324: A Selective Nav1.8 Channel Blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-01247324 is a novel, orally bioavailable small molecule that acts as a selective blocker of the Nav1.8 voltage-gated sodium channel.[1][2] Nav1.8 channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and have been identified as a key molecular target for the treatment of chronic pain.[1][3] This technical guide provides a comprehensive overview of the in vivo studies conducted with this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. The presented data underscores the therapeutic potential of this compound in various preclinical models of pain and neurological disorders.[1][4]
Core Mechanism of Action: Selective Nav1.8 Blockade
This compound exerts its therapeutic effects by selectively inhibiting the Nav1.8 sodium channel, a tetrodotoxin-resistant (TTX-R) channel crucial for the upstroke of the action potential in sensory neurons.[1][5] This selectivity is a key feature, as it minimizes off-target effects on other sodium channel isoforms that are vital for physiological functions in the central nervous system and cardiac tissue.[1][6] The inhibition by this compound is both state- and frequency-dependent, meaning it preferentially binds to and blocks Nav1.8 channels that are in an inactivated state and firing at high frequencies, which is characteristic of pathological pain states.[5]
References
- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Oral administration of this compound, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
PF-01247324: A Deep Dive into its Effects on Sensory Neuron Excitability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of PF-01247324 on sensory neuron excitability. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying pathways and workflows. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pain pharmacology and drug development.
Core Mechanism of Action: Selective Blockade of NaV1.8 Channels
This compound is a selective and orally bioavailable blocker of the voltage-gated sodium channel subtype NaV1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are crucial for pain signaling.[1][4][5] By selectively inhibiting NaV1.8, this compound effectively reduces the excitability of these sensory neurons, thereby attenuating nociception.[1][2][6] The blockade of NaV1.8 by this compound is both frequency- and state-dependent, indicating a higher affinity for channels in the open or inactivated states, which are more prevalent during high-frequency firing associated with pain states.[1][2]
Signaling Pathway: Inhibition of Neuronal Excitability
Caption: Mechanism of this compound action on sensory neuron excitability.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel/Current | Species | Expression System | IC50 | Reference |
| hNaV1.8 | Human | Recombinant (HEK293) | 196 nM | [1][2][3] |
| TTX-R Current | Human | Native (DRG neurons) | 331 nM | [1][2][3] |
| TTX-R Current | Rodent | Native (DRG neurons) | 448 nM | [1][2] |
| hNaV1.5 | Human | Recombinant | ~10 µM | [1][2] |
| TTX-S Channels (hNaV1.2-1.7) | Human | Recombinant | ~10-18 µM | [1][2] |
TTX-R: Tetrodotoxin-resistant; TTX-S: Tetrodotoxin-sensitive; DRG: Dorsal Root Ganglion; HEK: Human Embryonic Kidney.
Table 2: Effect of this compound on Sensory Neuron Action Potential Firing
| Species | Preparation | This compound Concentration | Effect | Reference |
| Rat | DRG Neurons | 1 µM | Significantly reduced evoked action potential firing | [1] |
| Human | DRG Neurons | 1 µM | Significantly reduced evoked action potential firing | [1] |
Table 3: In Vivo Efficacy in Rodent Pain Models
| Model | Species | This compound Dose | Effect | Reference |
| Carrageenan-induced thermal hyperalgesia | Rat | 30 mg/kg | Significant reversal of thermal hyperalgesia | [3] |
| CFA-induced mechanical hyperalgesia | Rat | 30 mg/kg | Significant reversal of mechanical hyperalgesia | [3] |
| Formalin-induced flinching (Phase 2) | Rat | 100 mg/kg | 37% reduction in flinching behavior | [3] |
CFA: Complete Freund's Adjuvant.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited.
In Vitro Electrophysiology: Patch-Clamp Recordings
Objective: To determine the potency and selectivity of this compound on various sodium channel subtypes and its effect on neuronal excitability.
Cell Preparations:
-
Recombinant Human Channels: Human embryonic kidney (HEK293) cells stably expressing different human NaV channel subtypes (e.g., hNaV1.8, hNaV1.5, hNaV1.7).
-
Native Neurons: Dorsal root ganglion (DRG) neurons acutely dissociated from rats or obtained from human donors.
Recording Technique:
-
Whole-cell patch-clamp: This technique was used to record voltage-gated sodium currents in voltage-clamp mode and action potentials in current-clamp mode.
-
Voltage-clamp protocol for IC50 determination: Cells were held at a holding potential specific to the half-inactivation voltage for each channel subtype to ensure an appropriate assessment of pharmacological selectivity. A depolarizing test pulse was applied to elicit sodium currents.
-
Current-clamp protocol for excitability: Neurons were held at a resting membrane potential of -60 mV. A series of depolarizing current steps of 1-second duration were injected to evoke action potential firing. The number of action potentials fired was quantified before and after the application of this compound.
Solutions:
-
External solution (in mM): Typically contained NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Tetrodotoxin (TTX) was used to block TTX-sensitive sodium channels when studying TTX-resistant currents in native neurons.
-
Internal (pipette) solution (in mM): Generally consisted of CsF or KCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.
Data Analysis:
-
IC50 values: Concentration-response curves were generated by plotting the percentage inhibition of the sodium current against the logarithm of the this compound concentration. The data were fitted with a Hill equation to determine the IC50 value.
-
Action potential firing: The number of evoked action potentials was counted and compared between control and drug application conditions using appropriate statistical tests (e.g., paired t-test).
Experimental Workflow: In Vitro Patch-Clamp
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for PF-01247324 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and has been identified as a key target for the treatment of chronic pain.[2][3][4] this compound exhibits significant selectivity for Nav1.8 over other sodium channel subtypes, making it a valuable tool for investigating the role of Nav1.8 in pain pathways and a promising candidate for the development of novel analgesics.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound using electrophysiological assays.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various sodium channel subtypes and in different cellular contexts. The following table summarizes the key IC50 values obtained from whole-cell patch-clamp electrophysiology experiments.
| Target | Cell Line/Neuron Type | Species | IC50 (nM) | Reference |
| Nav1.8 (recombinant) | HEK293 | Human | 196 | [1][2][3][5] |
| Nav1.8 (native TTX-R) | Dorsal Root Ganglion (DRG) Neurons | Human | 331 | [2][3][5] |
| Nav1.8 (native TTX-R) | Dorsal Root Ganglion (DRG) Neurons | Rat | 448 | [2][3][5] |
| Nav1.8 (native TTX-R) | Dorsal Root Ganglion (DRG) Neurons | Mouse | 530 | [5] |
| Nav1.5 (recombinant) | HEK293 | Human | ~10,000 | [1][2][5] |
| Nav1.7 (recombinant) | HEK293 | Human | ~18,000 | [1][2][5] |
| Nav1.2 (recombinant) | HEK293 | Human | ~10,000 | [5] |
TTX-R: Tetrodotoxin-Resistant
Signaling Pathway and Mechanism of Action
This compound selectively binds to the Nav1.8 sodium channel, which is a key component in the transmission of pain signals. In nociceptive neurons, the influx of sodium ions through Nav1.8 channels is critical for the generation and propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound reduces the excitability of these sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system. The block of Nav1.8 by this compound has been shown to be both frequency- and state-dependent.[2][3][5]
Experimental Protocols
The primary in vitro method for characterizing this compound is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in single cells.
General Experimental Workflow
The characterization of a Nav1.8 inhibitor like this compound typically follows a structured workflow, progressing from initial screening to detailed biophysical characterization.
Protocol 1: Whole-Cell Voltage-Clamp on HEK293 Cells Stably Expressing Nav1.8
This protocol is designed to determine the potency (IC50) of this compound on recombinant human Nav1.8 channels.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Elicit Nav1.8 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
To assess the state-dependence of the block, vary the holding potential (e.g., to the V1/2 of inactivation). To assess frequency-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).
4. Data Acquisition and Analysis:
-
Record currents using an appropriate patch-clamp amplifier and data acquisition software.
-
Apply this compound at increasing concentrations and record the steady-state block of the peak inward current at each concentration.
-
To calculate the IC50 value, plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation.
Protocol 2: Current-Clamp on Primary Dorsal Root Ganglion (DRG) Neurons
This protocol is used to assess the effect of this compound on the excitability of native neurons that endogenously express Nav1.8.
1. DRG Neuron Culture:
-
Isolate DRGs from rodents (e.g., rats or mice) following approved animal care and use protocols.
-
Dissociate the ganglia into single cells using a combination of enzymatic (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin.
-
Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Working Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons (typically after 1-3 days in vitro) to the recording chamber.
-
Perfuse with the external solution.
-
Using the current-clamp mode of the amplifier, record the resting membrane potential of a small-diameter neuron (a population enriched in Nav1.8).
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.
-
Perfuse the chamber with a known concentration of this compound (e.g., 1 µM) and repeat the current injection protocol.[5]
-
A "washout" step, where the compound is removed, can be performed to check for the reversibility of the effect.
4. Data Acquisition and Analysis:
-
Record the number of action potentials fired at each current step before and after the application of this compound.
-
Analyze other action potential parameters such as threshold, amplitude, and duration.
-
A significant reduction in the number of evoked action potentials in the presence of this compound indicates a reduction in neuronal excitability.[2][5]
Conclusion
This compound is a valuable pharmacological tool for the study of Nav1.8 channels. The protocols outlined above provide a framework for the in vitro characterization of its inhibitory effects on both recombinant and native channels. These assays are crucial for understanding its mechanism of action and for the development of novel therapeutics for pain management.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Electrophysiology with PF-01247324
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8, a key target in pain signaling.[1][2][3] This document provides detailed application notes and protocols for the characterization of this compound and other Nav1.8-targeting compounds using patch-clamp electrophysiology. The methodologies described herein are essential for determining the potency, selectivity, and state-dependent mechanism of action of novel Nav1.8 inhibitors.
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG).[1][4] It plays a crucial role in the upstroke of the action potential in nociceptive neurons and has been implicated in both inflammatory and neuropathic pain states.[1][2][4] Selective blockers of Nav1.8, such as this compound, are therefore of significant interest as potential analgesics with a reduced side-effect profile compared to non-selective sodium channel blockers.
Quantitative Data Presentation
The inhibitory effects of this compound on various voltage-gated sodium channels have been quantified using whole-cell patch-clamp electrophysiology. The following tables summarize the key quantitative data for easy comparison.
| Target Channel | Cell Type | Parameter | Value | Reference |
| Human Nav1.8 | HEK293 | IC50 | 196 nM | [1][2] |
| Human TTX-R currents | Human DRG neurons | IC50 | 311 nM | [1] |
| Rodent TTX-R currents | Rat DRG neurons | IC50 | 448 nM | [1][2] |
| Human Nav1.5 | Recombinant | IC50 | ~10 µM | [1][2] |
| Human Nav1.7 | Recombinant | IC50 | >10 µM (~100-fold selective) | [1] |
| Human Nav1.2 | Recombinant | IC50 | ~10-18 µM (~65-fold selective) | [1][2] |
Signaling Pathway
The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway. Noxious stimuli lead to depolarization of sensory neurons, activating Nav1.8 channels and subsequent action potential firing, transmitting the pain signal to the central nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-01247324 for In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PF-01247324, a selective Nav1.8 sodium channel blocker, in in vivo rodent models. The data and methodologies are compiled from preclinical studies investigating its efficacy in pain and neurological disorders.
Mechanism of Action
This compound is a potent and selective inhibitor of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8.[1] This channel is highly expressed in small primary sensory neurons and has been implicated in nociceptive signaling. By blocking Nav1.8, this compound reduces neuronal excitability and attenuates the transmission of pain signals.[2] In vitro studies have shown that this compound inhibits native TTX-R currents in both human and rodent dorsal root ganglion (DRG) neurons.[2][3] Its selectivity for Nav1.8 over other sodium channel subtypes, such as Nav1.5, Nav1.2, and Nav1.7, minimizes off-target effects.[2][1]
In Vivo Dosage and Administration
This compound is orally bioavailable and has demonstrated efficacy in various rodent models of inflammatory and neuropathic pain, as well as in a model of multiple sclerosis.[4]
Quantitative Data Summary
| Animal Model | Species/Strain | Dosage (mg/kg) | Administration Route | Vehicle | Therapeutic Area | Reference |
| Inflammatory & Neuropathic Pain | Rat (Sprague Dawley) | 10, 30, 100 | Oral Gavage | 0.5% Methylcellulose, 0.1% Tween 80 | Pain | [2][5] |
| Inflammatory & Neuropathic Pain | Mouse (CD-1) | 30, 100, 350, 1000 | Oral Gavage | 0.5% Methylcellulose, 0.1% Tween 80 | Pain | [2] |
| Multiple Sclerosis Model (EAE) | Mouse (C57BL/6) | 1000 | Oral Gavage | 0.5% Methylcellulose, 0.1% Tween 80 | Neurological Disorder | [4][6] |
| Formalin-Induced Pain | Rat | 100 | Not Specified | Not Specified | Pain | [1] |
| Carrageenan-Induced Hyperalgesia | Rat | Not Specified | Not Specified | Not Specified | Pain | [1] |
| CFA-Induced Mechanical Hyperalgesia | Rat | Not Specified | Not Specified | Not Specified | Pain | [1] |
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.1% v/v)
-
Sterile water
Procedure:
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Add 0.1% Tween 80 to the methylcellulose solution and mix thoroughly.
-
Suspend the desired amount of this compound powder in the vehicle to achieve the final target concentration for dosing. For example, for a 10 mg/kg dose in a 10 ml/kg dosing volume, the concentration would be 1 mg/ml.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Note: For some applications, alternative formulations using DMSO, PEG300, and saline may be considered, but the methylcellulose/Tween 80 vehicle is well-documented for this compound.[5]
Inflammatory Pain Model (Carrageenan-Induced Paw Edema in Rats)
Animals:
-
Male Sprague Dawley rats (170-300 g)[2]
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer this compound (10, 30, or 100 mg/kg) or vehicle orally via gavage.
-
After a predetermined pretreatment time (e.g., 1 hour), induce inflammation by injecting 1% carrageenan in saline into the plantar surface of the right hind paw.
-
Measure paw volume or thickness at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours) using a plethysmometer or calipers.
-
Assess thermal or mechanical hyperalgesia using standard methods (e.g., Hargreaves test, von Frey filaments).
Neuropathic Pain Model (Spinal Nerve Ligation in Rats)
Animals:
-
Male Sprague Dawley rats (170-300 g)[2]
Procedure:
-
Surgically induce neuropathic pain via spinal nerve ligation (SNL) as previously described in the literature.
-
Allow animals to recover for a period of time (e.g., 7-14 days) to allow for the development of mechanical allodynia.
-
Establish a baseline measurement of mechanical withdrawal thresholds using von Frey filaments.
-
Administer this compound (10, 30, or 100 mg/kg) or vehicle orally.
-
Measure mechanical withdrawal thresholds at various time points post-dosing (e.g., 1, 2, 4, 6 hours) to assess the anti-allodynic effects of the compound.
Multiple Sclerosis Model (Experimental Autoimmune Encephalomyelitis - EAE in Mice)
Animals:
-
C57BL/6 mice[4]
Procedure:
-
Induce EAE using standard protocols, typically involving immunization with MOG35-55 peptide and pertussis toxin.[4]
-
Monitor animals daily for clinical signs of EAE and score them on a standardized scale.
-
Once the disease is established, administer this compound (1000 mg/kg) or vehicle by oral gavage.[4]
-
Perform behavioral assessments of motor coordination, such as the rotarod test or inverted wire grid test, at various time points post-dosing.[4][6]
Pharmacokinetics
Pharmacokinetic studies in male Sprague Dawley rats have shown that this compound has high oral bioavailability (F = 91%).[2] Following a 5 mg/kg oral dose, the time to maximum plasma concentration (Tmax) is approximately 0.5 hours.[4] The compound exhibits low systemic blood clearance.[2] In mice, a 1000 mg/kg oral dose resulted in unbound plasma concentrations of 1.22 μM without impairing rotarod performance.[4][6]
Safety and Tolerability
In the described rodent studies, this compound was generally well-tolerated at the tested doses. Notably, in mice, a high dose of 1000 mg/kg did not cause global impairment of neurological functions as assessed by the rotarod test.[4][6]
Disclaimer: These application notes are intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions. Researchers should adhere to all applicable animal welfare guidelines and regulations.
References
- 1. This compound - Behavioral Neuroscience - CAT N°: 22111 [bertin-bioreagent.com]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of PF-01247324
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1][2] This channel is a key player in nociception and has been identified as a significant therapeutic target for the treatment of chronic pain.[2][3][4] this compound exhibits high oral bioavailability, making it a valuable tool for in vivo studies in rodent models of inflammatory and neuropathic pain.[2][3] These application notes provide detailed protocols for the oral gavage administration of this compound and summarize key quantitative data from preclinical studies.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the Nav1.8 sodium channel, which is predominantly expressed in dorsal root ganglion (DRG) neurons.[2][3] By blocking Nav1.8, this compound reduces the excitability of these sensory neurons, thereby attenuating the transmission of pain signals.[1][2][3] The compound inhibits the tetrodotoxin-resistant (TTX-R) sodium current, which is crucial for the upstroke of the action potential in nociceptive neurons.[2][3] This leads to a reduction in repetitive firing and an alteration of the action potential waveform in both rat and human DRG neurons.[2][3][4]
Caption: Signaling pathway of this compound in nociception.
Quantitative Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency (IC50)
| Channel/Preparation | Species | IC50 (nM) |
| Recombinant Nav1.8 | Human | 196[1][2][4] |
| Native TTX-R Current | Human DRG Neurons | 331[2][4] |
| Native TTX-R Current | Rat DRG Neurons | 448[2][3][4] |
| Native TTX-R Current | Mouse DRG Neurons | 520[5][6] |
| Recombinant Nav1.5 | Human | ~10,000[2][3] |
| Recombinant TTX-S Channels | Human | ~10,000 - 18,000[2] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Route | Value |
| Bioavailability (F) | Oral | 91%[3][5][6] |
| Tmax | Oral | ~0.5 hours[5][6] |
| Half-life (t1/2) | Oral | 4 hours[5][6] |
| Predicted Human Half-life | - | ≥10 hours[5][6] |
Table 3: In Vivo Efficacy in Rodent Models
| Model | Species | Dose (mg/kg, p.o.) | Effect |
| Carrageenan-induced thermal hyperalgesia | Rat | 30 | Significant antiallodynic effects[3] |
| CFA-induced mechanical hyperalgesia | Rat | 30 | Significant antiallodynic effects[1] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | 10, 30 | Significant antiallodynic effects[3] |
| Formalin-induced pain (Phase 2) | Rat | 100 | 37% reduction in flinching[1] |
| EAE Model (Cerebellar Deficits) | Mouse | 1000 | Significant improvements in motor coordination[5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration to rodents.
Materials:
-
This compound powder
-
0.5% Methylcellulose (MC) in sterile water
-
0.1% Tween 80
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Appropriate size sterile tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution by dissolving Tween 80 in the 0.5% methylcellulose solution. For example, to make 10 mL of vehicle, add 10 µL of Tween 80 to 10 mL of 0.5% MC.
-
Slowly add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed. The final formulation should be a suspension of this compound in 0.5% methylcellulose and 0.1% Tween 80.[5][6]
-
Store the suspension at 4°C for short-term use. Ensure to vortex or stir the suspension well before each use to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice and Rats
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice and rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[8]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle with a ball-tipped end to prevent trauma.
-
Measure the appropriate insertion length by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib or xiphoid process. Mark this length on the needle.[9]
-
-
Restraint:
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the esophagus to the predetermined depth, slowly administer the compound from the syringe.[9]
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[8]
-
Caption: Experimental workflow for oral gavage of this compound.
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the compound and its formulations.
Conclusion
This compound is a selective, orally bioavailable Nav1.8 blocker with demonstrated efficacy in preclinical models of pain and neurological disorders. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in their in vivo studies. Adherence to proper formulation and administration techniques is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 5. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of this compound, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for PF-01247324 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel, a key target in pain signaling pathways.[1][2][3] Its oral bioavailability makes it a valuable tool for in vivo studies in animal models of inflammatory and neuropathic pain.[1][4] These application notes provide detailed protocols for the formulation and administration of this compound for preclinical animal research, along with relevant pharmacokinetic and pharmacodynamic data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H10Cl3N3O | [5] |
| Molecular Weight | 330.60 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| CAS Number | 875051-72-2 | [5] |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action
This compound selectively inhibits the Nav1.8 sodium channel, which is highly expressed in peripheral sensory neurons, particularly nociceptors.[1][7] By blocking this channel, this compound reduces the excitability of these neurons and attenuates the transmission of pain signals.[1][2] The inhibition is both frequency- and state-dependent.[1][3]
In Vivo Formulation and Administration
For oral administration in rodent studies, this compound is typically formulated as a suspension.[1][5][8][9]
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.1% v/v)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
Oral gavage needles
Protocol for Oral Suspension Preparation (10 mg/mL):
-
Vehicle Preparation:
-
To prepare 100 mL of vehicle, add 0.5 g of methylcellulose to approximately 90 mL of sterile water.
-
Heat the mixture gently while stirring to dissolve the methylcellulose.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and stir until fully dispersed.
-
Bring the final volume to 100 mL with sterile water.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder. For a 10 mg/mL suspension, use 1 g of this compound for 100 mL of vehicle.
-
Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
The final formulation should be a uniform, opaque suspension.
-
-
Administration:
Alternative Formulations:
For solubility enhancement, the following formulations have also been reported, yielding a clear solution of at least 2.5 mg/mL:[5]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
Recommended Dosages for Animal Studies
| Animal Model | Route of Administration | Dose Range | Reference |
| Rat (Sprague Dawley) | Oral Gavage | 10, 30, 100 mg/kg | [1][5] |
| Mouse (CD-1) | Oral Gavage | 30, 100, 350, 1000 mg/kg | [1] |
| Mouse (C57Bl/6) | Oral Gavage | 1000 mg/kg | [8][9] |
Pharmacokinetic Profile in Rats
Pharmacokinetic parameters of this compound following intravenous and oral administration in male Sprague Dawley rats are summarized below.[1]
| Parameter | Unit | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Dose | mg/kg | 2 | 10 |
| AUC0-t | ng·h/mL | 2895 | 13175 |
| AUC0-∞ | ng·h/mL | 2955 | 13462 |
| Cmax | ng/mL | - | 5360 |
| Tmax | h | - | 0.5 |
| t1/2 | h | 3.9 | 4.1 |
| CL | mL/min/kg | 11.5 | - |
| Vss | L/kg | 3.3 | - |
| Oral Bioavailability (F) | % | - | 88 |
Data presented as mean values.
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in a model of inflammatory pain.[1]
Experimental Workflow:
Procedure:
-
Animals: Male Sprague Dawley rats (170-300 g) are used.[1]
-
Acclimatization: Animals are acclimatized to the testing environment and equipment.
-
Baseline Measurement: Baseline thermal paw withdrawal latency is measured using a plantar test apparatus.
-
Induction of Inflammation: 100 µL of 1% carrageenan solution in saline is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered by oral gavage at a specified time point before thermal testing (e.g., 4 hours post-carrageenan).[1]
-
Post-Treatment Measurement: Thermal paw withdrawal latency is measured at various time points after drug administration.
-
Data Analysis: The withdrawal latencies are compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect. A significant increase in paw withdrawal latency in the treated group indicates efficacy.[1]
In Vitro Activity
This compound exhibits high selectivity for the human Nav1.8 channel.[1][2]
| Channel | IC50 (nM) | Reference |
| Recombinant human Nav1.8 | 196 | [1][2][5] |
| Native human DRG TTX-R currents | 331 | [2] |
| Native rodent DRG TTX-R currents | 448 | [1][2] |
| Recombinant human Nav1.5 | ~10,000 | [1][2] |
| Recombinant human Nav1.7 | >10,000 | [1] |
| Recombinant human Nav1.2 | >10,000 | [1] |
Safety and Storage
-
Storage: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[5]
-
Handling: Standard laboratory safety precautions should be followed when handling this compound. For research use only. Not for human or veterinary use.[6]
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized for individual study designs.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 9. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PF-01247324 Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is preferentially expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and has been implicated in the pathophysiology of both inflammatory and neuropathic pain.[4][5] As a selective blocker, this compound offers a promising therapeutic strategy for pain relief with a potentially wider therapeutic window compared to non-selective sodium channel blockers.[6] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action
This compound selectively blocks the NaV1.8 sodium channel, which is a tetrodotoxin-resistant (TTX-R) channel crucial for the generation and propagation of action potentials in nociceptive neurons.[1][2] By inhibiting NaV1.8, this compound reduces the excitability of these sensory neurons, thereby dampening the transmission of pain signals.[4][5]
Figure 1: Mechanism of action of this compound in nociceptive neurons.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Channel | Species | IC50 (nM) | Selectivity vs. hNaV1.8 | Reference |
| hNaV1.8 | Human | 196 | - | [2] |
| hDRG TTX-R | Human | 331 | - | [2] |
| rDRG TTX-R | Rat | 448 | - | [2] |
| hNaV1.5 | Human | ~10,000 | ~50-fold | [2] |
| hNaV1.7 | Human | ~10,000 - 18,000 | ~65-100-fold | [2] |
| hNaV1.2 | Human | ~10,000 - 18,000 | ~65-100-fold | [2] |
In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose (mg/kg) | Endpoint | Reference |
| Carrageenan-Induced Thermal Hyperalgesia | Rat | Oral | 30 | Reversal of thermal hyperalgesia | [3] |
| Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia | Rat | Oral | 30 | Reversal of mechanical allodynia | [3] |
| Formalin Test (Phase 2) | Rat | Oral | 100 | 37% reduction in flinching | [1] |
| Spinal Nerve Ligation (SNL) | Rat | Oral | - | Significant attenuation of mechanical allodynia | [5] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Inflammatory Pain (Thermal Hyperalgesia) in Rats
This model induces an acute inflammatory response, leading to thermal hyperalgesia.
Materials:
-
Male Sprague Dawley rats (170-300 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80 in water)
-
1% λ-carrageenan solution in sterile saline
-
Hargreaves apparatus for thermal stimulation
Procedure:
-
Acclimatize rats to the testing environment and Hargreaves apparatus.
-
Measure baseline paw withdrawal latency to a radiant heat source.
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[1]
-
One hour post-carrageenan injection, administer this compound or vehicle orally.[1]
-
Two hours following compound administration, assess thermal hyperalgesia by measuring the paw withdrawal latency to the radiant heat source.[1] A shortened latency in the vehicle group indicates hyperalgesia.
Figure 2: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain (Mechanical Allodynia) in Rats
This model produces a more persistent inflammatory state, leading to mechanical allodynia.
Materials:
-
Male Sprague Dawley rats (170-300 g)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Von Frey filaments or electronic von Frey apparatus
Procedure:
-
Acclimatize rats to the testing environment and von Frey apparatus.
-
Measure baseline paw withdrawal threshold to mechanical stimuli.
-
Induce inflammation by injecting 150 µL of CFA into the plantar surface of the right hind paw.[1]
-
48 hours post-CFA injection, administer this compound or vehicle orally.[1]
-
Four hours following compound administration, assess mechanical allodynia by determining the paw withdrawal threshold using von Frey filaments.[1] A decreased threshold in the vehicle group indicates allodynia.
Figure 3: Experimental workflow for the CFA-induced mechanical allodynia model.
Protocol 3: Formalin-Induced Nociceptive Pain in Rats
This model has two distinct phases of nociceptive behavior, with the second phase being associated with central sensitization and inflammation.
Materials:
-
Male Sprague Dawley rats (170-300 g)
-
This compound
-
Vehicle
-
2.5% formalin solution in sterile saline
-
Observation chambers with mirrors for clear viewing of paws
Procedure:
-
Acclimatize rats to the observation chambers.
-
Four hours prior to formalin injection, administer this compound or vehicle orally.[1]
-
Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[1]
-
Immediately after injection, place the rat in the observation chamber and record the number of flinches and the cumulative time spent licking/biting the injected paw for 60 minutes.
-
Analyze the data in two phases: Phase 1 (0-9 minutes) and Phase 2 (10-60 minutes).[1]
Figure 4: Experimental workflow for the formalin-induced nociceptive pain model.
Protocol 4: Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
This is a widely used model of neuropathic pain resulting from peripheral nerve injury.
Materials:
-
Male Sprague Dawley rats (170-300 g)
-
This compound
-
Vehicle
-
Surgical instruments
-
Anesthesia
-
Von Frey filaments
Procedure:
-
Anesthetize the rat and perform a surgical procedure to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Allow the animals to recover for at least 7 days to allow for the development of stable mechanical allodynia.
-
Measure baseline paw withdrawal threshold in the ipsilateral (ligated) hind paw.
-
Administer this compound or vehicle orally.
-
At various time points post-dosing (e.g., 1, 2, 4 hours), assess mechanical allodynia by determining the paw withdrawal threshold.
Figure 5: Experimental workflow for the spinal nerve ligation (SNL) model.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
Application Notes and Protocols for Calcium Imaging Assays with PF-01247324
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-01247324, a selective blocker of the Nav1.8 sodium channel, in calcium imaging assays. The provided protocols and data serve as a resource for investigating the compound's effects on intracellular calcium dynamics, which is crucial for understanding its mechanism of action in pain pathways and other physiological processes.
Introduction
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, a key player in the transmission of nociceptive signals.[1][2][3] Inhibition of Nav1.8 by this compound leads to a reduction in sensory neuron excitability and has shown efficacy in preclinical models of inflammatory and neuropathic pain.[1][2] While the primary target of this compound is a sodium channel, its modulation of neuronal activity has direct consequences on intracellular calcium homeostasis. Action potentials trigger the opening of voltage-gated calcium channels (VGCCs), leading to calcium influx. By reducing the frequency of action potentials, this compound indirectly modulates this calcium signaling. Furthermore, studies have indicated that this compound can influence intracellular calcium release in other cell types, such as cardiomyocytes, by affecting the late sodium current and subsequent calcium handling.[4][5][6]
Calcium imaging assays are powerful tools to visualize and quantify these changes in intracellular calcium concentration in real-time.[7][8][9] These assays typically employ fluorescent calcium indicators, such as Fluo-4 AM or Fura-2 AM, which exhibit changes in fluorescence intensity upon binding to calcium.[10][11] By monitoring these changes, researchers can assess the inhibitory effects of compounds like this compound on stimulus-evoked calcium influx.
Signaling Pathway of this compound in Modulating Intracellular Calcium
Caption: this compound inhibits Nav1.8, reducing depolarization and subsequent calcium influx.
Quantitative Data: Effect of this compound on Evoked Calcium Influx
The following table summarizes representative data from a calcium imaging assay assessing the inhibitory effect of this compound on stimulus-evoked calcium influx in a human Nav1.8-expressing cell line.
| This compound Concentration (nM) | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition of Calcium Influx |
| 0 (Vehicle Control) | 1500 ± 75 | 0% |
| 10 | 1275 ± 60 | 15% |
| 30 | 1050 ± 55 | 30% |
| 100 | 750 ± 40 | 50% |
| 300 | 450 ± 30 | 70% |
| 1000 | 225 ± 20 | 85% |
IC50 Value for this compound:
| Parameter | Value |
| IC50 (nM) | 196[2][3] |
Experimental Protocols
Calcium Imaging Assay Using Fluo-4 AM
This protocol describes a method for measuring the effect of this compound on intracellular calcium levels in a cell line stably expressing human Nav1.8 channels.
Materials and Reagents:
-
Human Nav1.8-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
This compound
-
DMSO (for compound dilution)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Depolarization buffer (HBSS containing high KCl, e.g., 50 mM)
-
Fluorescence plate reader or high-content imaging system
Experimental Workflow:
Caption: Workflow for the this compound calcium imaging assay.
Protocol:
-
Cell Seeding:
-
Culture human Nav1.8-expressing cells in appropriate medium.
-
Seed cells into poly-D-lysine coated 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in HBSS with 20 mM HEPES. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.[11]
-
Compound Dilutions: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
-
Fluo-4 AM Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12]
-
-
Compound Incubation:
-
Aspirate the Fluo-4 AM loading solution.
-
Wash the cells twice with HBSS.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader or high-content imaging system equipped with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the depolarization buffer to each well to stimulate calcium influx.
-
Immediately begin recording the fluorescence intensity over time for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after stimulation.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on intracellular calcium signaling. By utilizing calcium imaging assays, researchers can further elucidate the mechanism of action of this selective Nav1.8 blocker and its potential therapeutic applications. The methodologies described can be adapted for various cell types and experimental setups to suit specific research needs.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of the neuronal sodium channel NaV1.8 to sodium- and calcium-dependent cellular proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Utilizing PF-01247324 in Dorsal Root Ganglion (DRG) Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel, a key target in pain signaling.[1][2] These channels are predominantly expressed in peripheral sensory neurons, including those of the dorsal root ganglia (DRG), and play a crucial role in the upstroke of the action potential and repetitive firing in these neurons.[1][2] This document provides detailed application notes and protocols for the use of this compound in primary DRG neuron cultures to investigate its effects on neuronal excitability and function.
Mechanism of Action
This compound selectively inhibits the tetrodotoxin-resistant (TTX-R) sodium currents mediated by Nav1.8 channels.[1][2] This blockade is state- and frequency-dependent, meaning the compound has a higher affinity for Nav1.8 channels in the open and inactivated states, which are more prevalent during high-frequency firing characteristic of nociceptive signaling.[1] By blocking Nav1.8, this compound reduces the excitability of sensory neurons, thereby attenuating pain signals.[1][2]
Data Presentation
Table 1: Inhibitory Potency of this compound on Nav Channels
| Channel/Current | Species | Preparation | IC50 | Selectivity vs. hNav1.8 | Reference |
| hNav1.8 | Human | Recombinant | 196 nM | - | [2] |
| TTX-R Current | Human | Native DRG Neurons | 331 nM | - | [2] |
| TTX-R Current | Rat | Native DRG Neurons | 448 nM | - | [1][2] |
| hNav1.5 | Human | Recombinant | ~10 µM | >50-fold | [2] |
| TTX-S Channels | Human | Recombinant | ~10-18 µM | 65-100-fold | [2] |
Table 2: Electrophysiological Effects of this compound on DRG Neurons
| Parameter | Species | This compound Concentration | Observed Effect | Reference |
| Evoked Action Potential Firing | Rat | 1 µM | Significantly reduced | [1] |
| Evoked Action Potential Firing | Human | 1 µM | Significantly reduced | [1] |
| Action Potential Peak Amplitude | Rat | 0.3 µM and 1.0 µM | Significant decrease | [1] |
| Action Potential Rising Phase Slope (20-80%) | Rat | 0.3 µM and 1.0 µM | Significant decrease | [1] |
| Action Potential Peak Amplitude | Human | 1 µM | Significant decrease | [1] |
| Action Potential Rising Phase Slope (20-80%) | Human | 1 µM | Significant decrease | [1] |
| Action Potential Voltage Threshold | Rat | 1 µM | Significant decrease | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for isolating and culturing primary DRG neurons.[3][4][5][6]
Materials:
-
Hank's Balanced Salt Solution (HBSS)
-
DMEM/F12 medium with GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (P/S)
-
Nerve Growth Factor (NGF)
-
Collagenase Type IA
-
Trypsin
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Culture dishes or coverslips
Procedure:
-
Prepare Culture Surfaces: Coat culture dishes or coverslips with 0.1 mg/mL poly-D-lysine or poly-L-lysine for at least 2 hours at 37°C.[3][4] Wash with sterile water and allow to dry. For enhanced adherence and neurite outgrowth, subsequently coat with laminin (10 µg/mL) for at least 2 hours at 37°C before plating cells.[5]
-
Dissection: Euthanize juvenile or adult rats or mice according to approved institutional animal care and use committee protocols. Dissect the vertebral column and isolate the dorsal root ganglia into ice-cold HBSS.[3][5]
-
Enzymatic Digestion: Transfer the ganglia to a tube containing an enzyme solution (e.g., 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12) and incubate at 37°C for 40-90 minutes, with gentle shaking.[3][5]
-
Trituration: Stop the digestion by adding DMEM/F12 containing 10% FBS. Gently triturate the ganglia using a series of fire-polished Pasteur pipettes or standard pipette tips of decreasing diameter to obtain a single-cell suspension.[3][6]
-
Plating: Centrifuge the cell suspension at low speed (e.g., 600 rpm for 5 minutes) and resuspend the pellet in complete culture medium (DMEM/F12, 10% FBS, 1x P/S, and 20-50 ng/mL NGF).[3][6] Plate the cells onto the prepared culture surfaces.
-
Culture: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO2. Allow the neurons to adhere and extend neurites for at least 24-48 hours before experimental use.
Protocol 2: Electrophysiological Assessment of this compound Effects
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on DRG neuron excitability.[1]
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2)
-
This compound stock solution (in DMSO) and working dilutions in external solution
Procedure:
-
Preparation: Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external recording solution.
-
Patching: Identify small-diameter DRG neurons (typically <30 µm) for recording, as these are more likely to be nociceptors expressing high levels of Nav1.8. Fabricate patch pipettes with a resistance of 2-5 MΩ. Form a giga-ohm seal with the cell membrane and establish a whole-cell configuration.
-
Current-Clamp Recordings:
-
Hold the neuron at a resting potential of -60 mV.[1]
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., for 1 second) to elicit action potential firing.
-
Record the baseline firing frequency, action potential amplitude, and rise slope.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).[1] Allow several minutes for the compound to equilibrate.
-
Post-Compound Recording: Repeat the current injection protocol to assess the effects of this compound on action potential firing and waveform parameters.
-
Washout: Perfuse the chamber with the control external solution to determine the reversibility of the compound's effects.
-
Data Analysis: Analyze the recorded traces to quantify changes in the number of evoked action potentials, action potential threshold, peak amplitude, and the slope of the rising phase.
Visualizations
Caption: Signaling pathway of this compound in DRG neurons.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols: PF-01247324 in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is a selective and orally bioavailable small molecule inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3] While primarily investigated for its analgesic properties in neuropathic and inflammatory pain models, recent studies have explored its therapeutic potential in neurological disorders such as multiple sclerosis (MS).[2][3][4] In MS, the ectopic expression of Nav1.8 in cerebellar Purkinje cells is linked to motor deficits like ataxia.[5][6][7] Targeting this channel with this compound offers a novel symptomatic therapeutic strategy.
These application notes provide a comprehensive overview of the use of this compound in preclinical MS models, with a focus on the experimental autoimmune encephalomyelitis (EAE) mouse model. Detailed protocols for in vivo studies, quantitative data summaries, and diagrams of the mechanism of action and experimental workflows are included.
Mechanism of Action
This compound selectively blocks the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8.[8] This channel is typically expressed in peripheral somatosensory neurons. However, in the context of MS, Nav1.8 is aberrantly upregulated in the cerebellum.[5][6][7] By inhibiting the aberrant Nav1.8 activity in cerebellar neurons, this compound can ameliorate motor coordination deficits.[5][6] The selectivity of this compound for Nav1.8 over other sodium channel subtypes is crucial, as non-selective sodium channel blockers have shown limited success and can have adverse neurological effects in MS patients.[7]
Caption: Mechanism of this compound in ameliorating MS-related motor deficits.
Data Presentation
In Vitro Selectivity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human voltage-gated sodium channels, demonstrating its selectivity for Nav1.8.
| Channel Subtype | IC50 (µM) | Selectivity vs. Nav1.8 |
| hNav1.8 | 0.19 | - |
| hNav1.1 | 13 | >68-fold |
| hNav1.2 | 12.8 | >67-fold |
| hNav1.5 | 9 | >47-fold |
| hNav1.7 | 19 | >100-fold |
Data compiled from multiple sources.[5][7][8]
In Vivo Efficacy of this compound in the EAE Mouse Model
The table below presents the key findings from a study investigating the effects of a single oral dose of this compound on motor coordination in C57Bl/6 mice with EAE.
| Parameter | Vehicle Control | This compound (1000 mg/kg) | Outcome |
| Motor Coordination | No significant change | Significant improvement | Amelioration of cerebellar-like symptoms[5][6] |
| EAE Symptom Score | Stable scores over 6 hours | Slight, transient improvement at 3-4 hours post-dose | Not significantly improved compared to vehicle via two-way ANOVA[5][7] |
Experimental Protocols
Murine Model of Multiple Sclerosis (EAE)
A widely used and accepted animal model for studying the pathophysiology of and testing potential therapeutics for multiple sclerosis is the Experimental Autoimmune Encephalomyelitis (EAE) model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. Oral administration of this compound, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Behavioral Neuroscience - CAT N°: 22111 [bertin-bioreagent.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglia (DRG), Nav1.8 is a critical component of the inflammatory and neuropathic pain pathways.[3][4] Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and slow inactivation kinetics, make it a major contributor to the upstroke of action potentials in these sensory neurons.[1]
PF-01247324 is a potent and selective blocker of the Nav1.8 sodium channel.[5][6] It has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[5][6] Understanding the effect of this compound on the expression and localization of Nav1.8 channels within sensory neurons is crucial for elucidating its mechanism of action and for the development of novel analgesic therapies. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the cellular context of tissues. This document provides detailed protocols for the immunohistochemical analysis of Nav1.8 in DRG neurons following treatment with this compound, guidance on data interpretation, and a hypothetical data presentation.
Data Presentation
Given the absence of publicly available IHC data on the direct impact of this compound on Nav1.8 protein expression, the following table presents a hypothetical data set from a study designed to investigate this. The experiment would involve treating a rat model of inflammatory pain (e.g., Complete Freund's Adjuvant - CFA model) with this compound and subsequently performing IHC for Nav1.8 on DRG sections.
Table 1: Hypothetical Quantitative Analysis of Nav1.8 Immunoreactivity in Rat DRG Neurons
| Treatment Group | Mean % of Nav1.8-positive Neurons (± SEM) | Mean Staining Intensity (Arbitrary Units ± SEM) |
| Naive (No CFA, No Treatment) | 35.2 ± 2.1 | 85.6 ± 5.3 |
| CFA + Vehicle | 68.5 ± 3.4 | 152.1 ± 9.8 |
| CFA + this compound (10 mg/kg) | 65.9 ± 3.1 | 145.7 ± 8.9 |
| CFA + this compound (30 mg/kg) | 67.2 ± 2.9 | 148.3 ± 9.2 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary. The presented data suggests that in this hypothetical inflammatory pain model, this compound treatment does not significantly alter the upregulation of Nav1.8 protein expression induced by inflammation, which is consistent with its primary mechanism as a channel blocker rather than an expression modulator.[5][6]
Experimental Protocols
Protocol 1: Animal Model and Treatment
This protocol describes the induction of an inflammatory pain model in rats and subsequent treatment with this compound.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are used.
-
Inflammatory Pain Induction:
-
A single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) is administered into the right hind paw to induce localized inflammation and pain hypersensitivity.
-
Control animals receive an injection of saline.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Four hours prior to tissue collection, a single oral gavage of this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle is administered to the CFA-treated rats.[5]
-
-
Tissue Collection:
-
24 hours post-CFA injection, animals are deeply anesthetized with an appropriate anesthetic (e.g., isoflurane, pentobarbital).
-
Animals are transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Lumbar DRGs (L4-L6) are dissected and post-fixed in 4% PFA for 4-6 hours at 4°C.
-
Tissues are then cryoprotected in a series of sucrose solutions (15% and 30%) in PBS at 4°C overnight.
-
Protocol 2: Immunohistochemistry for Nav1.8 in Rat DRG
This protocol details the steps for fluorescent immunohistochemical staining of Nav1.8 in cryosectioned DRG tissue.
-
Sectioning:
-
Embed the cryoprotected DRGs in Optimal Cutting Temperature (OCT) compound.
-
Cut 10-14 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Store sections at -80°C until use.
-
-
Staining Procedure:
-
Bring slides to room temperature for 30 minutes.
-
Wash slides three times for 5 minutes each in PBS.
-
Antigen Retrieval (Optional but recommended): For some antibodies, antigen retrieval may enhance the signal. A suggested method is to incubate slides in a citrate-based buffer (pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Nav1.8 in the blocking solution. Recommended antibodies include:
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing: Wash slides three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation:
-
Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488, Goat anti-Rabbit IgG Alexa Fluor 594) in the blocking solution.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash slides three times for 10 minutes each in PBS, protected from light.
-
Counterstaining: Incubate sections with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Washing: Wash slides twice for 5 minutes each in PBS.
-
Mounting: Mount coverslips using an aqueous mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Capture images using consistent settings (e.g., exposure time, gain) across all experimental groups.
-
Quantification:
-
The percentage of Nav1.8-positive neurons can be determined by counting the number of Nav1.8-immunoreactive cells and dividing by the total number of neurons (identified by a neuronal marker like NeuN or by nuclear morphology).
-
Staining intensity can be measured using image analysis software (e.g., ImageJ/Fiji) by calculating the mean gray value within the region of interest (the neuron).
-
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Nociceptive signaling pathway involving Nav1.8 and the inhibitory action of this compound.
Caption: Experimental workflow for immunohistochemical analysis of Nav1.8 in DRG neurons.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. citeab.com [citeab.com]
- 9. Anti-Nav1.8/SCN10A antibody (ab63331) | Abcam [abcam.com]
Troubleshooting & Optimization
PF-01247324 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PF-01247324. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues related to the solubility and stability of this compound in a question-and-answer format.
Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like DMSO. For aqueous-based in vitro assays, you can then dilute this stock solution into your buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays. If precipitation occurs upon dilution, try lowering the final concentration of this compound.
Q2: I observed precipitation when preparing my this compound stock solution in DMSO. How can I resolve this?
A2: While this compound is soluble in DMSO, precipitation can still occur, especially if the DMSO is not freshly opened, as it can absorb moisture (hygroscopic). Ensure you are using newly opened, anhydrous DMSO.[1] If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] A stock solution of at least 30 mg/mL (90.74 mM) can be prepared in DMSO.[1]
Q4: How should I store my this compound, both as a powder and in solution, to ensure its stability?
A4: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] For short-term storage (days to weeks), it can be kept at 0 - 4°C in a dry, dark environment.[2]
-
In Solvent (e.g., DMSO): Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For short-term storage of stock solutions (days to weeks), 0 - 4°C is acceptable.[2]
Q5: I am conducting an in vivo study. What are the recommended vehicle formulations for oral administration of this compound?
A5: Several vehicle formulations have been successfully used for oral gavage in rodent studies. A common formulation is a suspension in 0.5% methylcellulose (MC) with 0.1% Tween 80.[1][3] Other successful formulations for achieving a clear solution of at least 2.5 mg/mL include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
Q6: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound in my experimental conditions?
A6: Inconsistent results can stem from compound instability. Ensure that your working solutions are freshly prepared from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The product is stable for a few weeks during ordinary shipping at ambient temperatures, which suggests a degree of stability, but adherence to long-term storage recommendations is critical for reproducible results.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Observation |
| DMSO | ≥ 30 mg/mL (90.74 mM) | Soluble, saturation unknown.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.56 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.56 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.56 mM) | Clear solution.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Table 3: Inhibitory Activity (IC50) of this compound
| Target | Cell Line/System | IC50 |
| Recombinant human Nav1.8 | HEK293 cells | 196 nM[1][4] |
| Native human TTX-R currents | Dorsal Root Ganglion (DRG) neurons | 331 nM[1][4] |
| Native rodent TTX-R currents | Dorsal Root Ganglion (DRG) neurons | 448 nM[3][4] |
| Recombinant human Nav1.5 | - | ~10 µM[1][4] |
| Recombinant human TTX-S channels | - | ~10-18 µM[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
If precipitation is observed, gently warm the solution or sonicate until it becomes clear.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[1]
Protocol 2: In Vitro Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the inhibitory effects of this compound on Nav1.8 channels.[3][4]
-
Cell Culture: Culture HEK293 cells stably expressing human Nav1.8/β1 in DMEM/F12 medium supplemented with 10% FBS, non-essential amino acids, and appropriate selection antibiotics (G418, puromycin, hygromycin).[3]
-
Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an appropriate external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) and internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, and HEPES).
-
Hold cells at a potential where a portion of the channels are in the inactivated state to assess state-dependent block (e.g., the half-inactivation voltage for each cell).[3]
-
-
Compound Application:
-
Prepare working solutions of this compound by diluting the DMSO stock solution into the external recording solution to the desired final concentrations.
-
Apply the compound-containing solution to the cells via a perfusion system.
-
-
Data Acquisition and Analysis:
-
Elicit sodium currents using appropriate voltage protocols.
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Formulation for Oral Gavage in Rodents
This protocol is based on formulations used in preclinical pain and multiple sclerosis models.[1][3][5][6]
-
Vehicle Preparation: Prepare a 0.5% methylcellulose (MC) / 0.1% Tween 80 vehicle in sterile water.
-
Suspension Preparation:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Administration: Administer the suspension to the animals via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg in rats; up to 1000 mg/kg in mice).[3][5] The dosing volume is typically 10 mL/kg.[1]
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Experimental workflow for this compound from powder to application.
Caption: Mechanism of action of this compound in blocking pain signals.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. Oral administration of this compound, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-01247324 Experiments
Welcome to the technical support center for PF-01247324. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with this selective NaV1.8 channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and orally bioavailable blocker of the NaV1.8 voltage-gated sodium channel.[1][2][3] It inhibits the tetrodotoxin-resistant (TTX-R) sodium currents mediated by NaV1.8 channels, which are predominantly expressed in peripheral sensory neurons and play a crucial role in nociception.[2][3][4] The compound has been shown to reduce neuronal excitability in both rat and human dorsal root ganglion (DRG) neurons.[2][3][5]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound are related to its activity on other voltage-gated sodium channel subtypes. While it is highly selective for NaV1.8, it can inhibit other sodium channels at higher concentrations. The selectivity for NaV1.8 is significantly greater than for other subtypes like NaV1.5, and various TTX-sensitive (TTX-S) channels such as NaV1.1, NaV1.2, and NaV1.7.[2][3][6]
Q3: How can I differentiate between on-target NaV1.8 inhibition and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known IC50 of this compound for NaV1.8 (approximately 196 nM for recombinant human NaV1.8).[1][2][3] Off-target effects will likely require significantly higher concentrations.
-
Use of Control Cell Lines: Employ cell lines that do not express NaV1.8. If the experimental effect persists in these cells, it is likely an off-target effect.
-
Structurally Unrelated NaV1.8 Blockers: Confirm findings with a structurally different but functionally similar NaV1.8 blocker. If the effect is consistent, it is more likely to be an on-target effect.
-
Knockdown or Knockout Models: Utilize siRNA or CRISPR-Cas9 to reduce or eliminate NaV1.8 expression. The attenuation or disappearance of the effect in these models would confirm on-target activity.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Problem 1: Unexpected changes in action potential waveform not solely attributable to NaV1.8 inhibition.
-
Possible Cause: At higher concentrations, this compound may be inhibiting other sodium channel subtypes that contribute to the action potential waveform.[2][3]
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check the final concentration of this compound in your assay.
-
Perform Electrophysiology on a Panel of Channels: Test the effect of your compound concentration on cells expressing other sodium channel subtypes known to be present in your experimental system (e.g., NaV1.7, NaV1.5).
-
Consult Selectivity Data: Refer to the selectivity profile of this compound to understand its potency against other sodium channels.
-
Problem 2: Observing effects in tissues or cells where NaV1.8 is not reported to be expressed.
-
Possible Cause: This strongly suggests an off-target effect. The effect could be due to inhibition of other sodium channel subtypes present in that tissue or interaction with an entirely different protein class.
-
Troubleshooting Steps:
-
Verify NaV1.8 Expression: Use techniques like RT-qPCR or Western blotting to confirm the absence of NaV1.8 in your experimental system.
-
Broad Kinase Profiling: While the primary off-targets are other sodium channels, consider a broad kinase screen if the observed phenotype is consistent with the modulation of a signaling pathway.
-
Literature Review: Search for studies that may have investigated the effects of this compound or similar compounds on the cell type you are using.
-
Quantitative Data
Table 1: Selectivity Profile of this compound Against Human Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNaV1.8 |
| hNaV1.8 (recombinant) | 196 | - |
| TTX-R (human DRG) | 331 | ~1.7 |
| hNaV1.5 | ~10,000 | >50 |
| TTX-S Channels (e.g., NaV1.2, NaV1.7) | ~10,000 - 18,000 | ~65 - 100 |
Data compiled from multiple sources.[1][2][3][6]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Off-Target Sodium Channel Activity
This protocol outlines the methodology to assess the inhibitory effect of this compound on a non-target sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the off-target sodium channel subtype of interest to 70-80% confluency.
-
Dissociate cells using a gentle, enzyme-free dissociation solution and re-plate onto glass coverslips for recording.
-
-
Electrode and Solution Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Prepare internal and external solutions with compositions suitable for isolating the specific sodium current.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol designed to elicit the maximal current for the specific sodium channel subtype.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing a range of this compound concentrations, starting from a concentration well below the IC50 for NaV1.8 and increasing to concentrations where off-target effects are suspected.
-
Allow sufficient time for the compound to equilibrate at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of the compound concentration to determine the IC50 value for the off-target channel.
-
Visualizations
Caption: Workflow for Assessing Off-Target Ion Channel Activity.
Caption: On-Target vs. Off-Target Effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
Optimizing PF-01247324 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-01247324 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally bioavailable blocker of the Nav1.8 voltage-gated sodium channel.[1][2][3][4] Its primary mechanism of action is the inhibition of sodium ion influx through the Nav1.8 channel, which is predominantly expressed in peripheral sensory neurons and has been implicated in pain signaling.[5][6][7]
Q2: In which cell types is this compound expected to be most effective?
A2: this compound is most effective in cells expressing the Nav1.8 sodium channel. This includes dorsal root ganglion (DRG) neurons, where it has been shown to reduce neuronal excitability.[2][3][4] It has also been studied in recombinant systems, such as HEK293 cells engineered to express the human Nav1.8 channel.[2][8][9]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and assay. However, based on its IC50 values, a starting range of 100 nM to 1 µM is recommended for most cell-based assays. The IC50 for recombinant human Nav1.8 channels is approximately 196 nM, and for native human DRG neurons, it is around 331 nM.[1][2][3][4]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C for long-term stability.[1] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium. Note that solutions are reported to be unstable, so fresh preparation is advised.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in assay results | Inconsistent cell density or passage number. | Ensure uniform cell seeding density and use cells within a consistent passage number range for all experiments. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10] | |
| No observable effect of this compound | Low or absent expression of Nav1.8 in the cell line. | Confirm Nav1.8 expression in your cell model using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to express Nav1.8. |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 10 µM). | |
| Incorrect assay endpoint. | Ensure the chosen assay is sensitive to changes in sodium channel activity. Consider assays that measure cell excitability, membrane potential, or downstream signaling events. | |
| Cell toxicity or off-target effects | This compound concentration is too high. | Lower the concentration of this compound. While it is highly selective for Nav1.8, very high concentrations may lead to off-target effects.[2][3][4][8] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (typically <0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across different experimental systems.
| Target | Cell/System | IC50 | Reference |
| Recombinant human Nav1.8 | HEK293 cells | 196 nM | [1][2][3][4] |
| Native human Nav1.8 (TTX-R) | Dorsal Root Ganglion (DRG) neurons | 331 nM | [2][3][4] |
| Native rat Nav1.8 (TTX-R) | Dorsal Root Ganglion (DRG) neurons | 448 nM | [2][3][4] |
| Recombinant human Nav1.5 | HEK293 cells | ~10 µM | [2][3] |
| Recombinant human Nav1.2 | SH-SY5Y cells | 14 µM | [1] |
| Recombinant human Nav1.7 | - | ~18 µM | [2][3] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using a CCK-8 Assay
-
Cell Seeding: Seed cells (e.g., a neuroblastoma cell line endogenously or exogenously expressing Nav1.8) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 10 nM to 10 µM. Include a vehicle control (DMSO) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody against a protein of interest (e.g., markers of apoptosis or cell cycle arrest) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified signaling pathway of Nav1.8 in pain transmission and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. nacalai.com [nacalai.com]
- 14. A first-in-class inhibitor, MLN4924 (pevonedistat), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Electrophysiology Data with PF-01247324
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-01247324 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally bioavailable blocker of the voltage-gated sodium channel Nav1.8.[1][2] Its primary mechanism of action is the inhibition of Nav1.8 channels, which are predominantly expressed in sensory neurons and play a key role in pain signaling.[1][3][4]
Q2: What is the selectivity profile of this compound against other sodium channel subtypes?
A2: this compound is highly selective for Nav1.8. It is reported to be over 50-fold selective for Nav1.8 over Nav1.5 and has a selectivity range of approximately 65- to 100-fold over tetrodotoxin-sensitive (TTX-S) channels like Nav1.2 and Nav1.7.[1]
Q3: How should I prepare this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then make fresh serial dilutions in your external recording solution to the desired final concentrations just before the experiment. It is crucial to also prepare a vehicle control solution with the same final concentration of DMSO to account for any solvent effects. The final DMSO concentration should ideally be kept low (e.g., <0.3%) to avoid significant effects on sodium currents.[6]
Q4: I am seeing variability in my IC50 values for this compound. What could be the cause?
A4: Variability in IC50 values can arise from several factors. This compound exhibits state- and frequency-dependent block, meaning its potency is influenced by the conformational state of the Nav1.8 channel and the frequency of neuronal firing.[1][6][7] Differences in the voltage protocols used (e.g., holding potential, stimulation frequency) between experiments can significantly alter the apparent potency. Additionally, ensure consistent experimental conditions such as temperature, cell health, and solution freshness.
Q5: How do I interpret the state- and frequency-dependent block of Nav1.8 by this compound?
A5: State-dependent block means that this compound has a higher affinity for certain states of the Nav1.8 channel (e.g., open or inactivated states) over the resting state.[3] Frequency-dependent (or use-dependent) block is a phenomenon where the inhibitory effect of the compound increases with the frequency of channel activation.[7][8] This is because with more frequent stimulation, the channels spend more time in the open and inactivated states, to which this compound binds more strongly. To investigate this, you can use voltage protocols with varying stimulation frequencies and measure the progressive decrease in current amplitude.
Data Presentation
Table 1: Potency of this compound on Human Sodium Channel Isoforms
| Human Nav Isoform/Current | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| hNav1.8 (recombinant) | 0.196 | - | - |
| Human TTX-R (native) | 0.311 | - | - |
| hNav1.1 | 13.4 | 12.4–14.78 | 1.4 |
| hNav1.2 | 12.8 | 11.42–14.48 | 1.4 |
| hNav1.5 | ~10 | - | - |
| hNav1.7 | ~10-18 | - | - |
Data compiled from Payne et al. (2015).[1][6]
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects on Nav1.8
This protocol is designed to assess the inhibitory effect of this compound on Nav1.8 channels expressed in a suitable cell line (e.g., HEK293 cells) or in primary neurons (e.g., dorsal root ganglion neurons).
I. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: 10 mM in 100% DMSO. Store at -20°C.
-
Vehicle Control: 100% DMSO.
II. Cell Preparation
-
Culture cells expressing the Nav1.8 channel of interest to 70-80% confluency.
-
Dissociate the cells using a gentle enzyme-free dissociation solution.
-
Plate the cells onto glass coverslips at a suitable density for patch-clamp recording.
III. Electrophysiological Recording
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before recording.
IV. Voltage-Clamp Protocol and Data Acquisition
-
Hold the cell at a holding potential of -100 mV.
-
To elicit Nav1.8 currents, apply depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Record baseline currents in the absence of the compound for at least 5 minutes to ensure stability.
-
Begin perfusion with the external solution containing the desired concentration of this compound or the vehicle control.
-
Record currents at regular intervals until a steady-state block is achieved.
-
To assess frequency-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after compound application.
-
To assess state-dependence, measure the effect of the compound on the steady-state inactivation curve by applying a series of prepulses of varying voltages before a test pulse.
V. Data Analysis
-
Measure the peak current amplitude for each recording.
-
Normalize the current amplitude in the presence of the compound to the baseline recording.
-
Plot the normalized current as a function of compound concentration to determine the IC50 value.
-
For frequency-dependence analysis, plot the normalized current for each pulse in the train.
-
For state-dependence analysis, plot the normalized current as a function of the prepulse potential to generate steady-state inactivation curves and compare the V1/2 of inactivation in the presence and absence of the compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on Nav1.8.
Caption: Experimental workflow for this compound electrophysiology.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting Guide
Problem 1: I am having difficulty obtaining a stable gigaohm seal after applying this compound to the bath.
-
Possible Cause: Some hydrophobic compounds can interfere with seal formation.
-
Troubleshooting Steps:
-
Establish Seal Before Drug Application: The most reliable method is to establish a stable gigaohm seal and obtain a whole-cell configuration before applying this compound to the bath.
-
Healthy Cells: Ensure your cells are healthy. Unhealthy cells are more difficult to form stable seals on.
-
Clean Solutions: Use freshly filtered solutions to avoid any particulate matter that could interfere with seal formation.
-
Problem 2: My baseline recording is unstable or noisy after applying this compound.
-
Possible Cause: This can be due to several factors, including the compound's effect on the cell or interactions with the recording equipment.
-
Troubleshooting Steps:
-
Verify Seal Integrity: Monitor the seal resistance before and after drug application. A decrease in seal resistance can introduce significant noise.
-
Allow for Equilibration: Ensure you allow sufficient time for the drug to equilibrate in the recording chamber. This may take several minutes.
-
Check Perfusion System: Ensure your perfusion system is not introducing mechanical vibrations or bubbles when switching to the drug-containing solution.
-
Problem 3: The inhibitory effect of this compound is not reversible after washout.
-
Possible Cause: Some compounds can be "sticky" and wash out slowly, or there may be an issue with the perfusion system.
-
Troubleshooting Steps:
-
Prolonged Washout: Attempt a longer washout period (e.g., 15-20 minutes).
-
Verify Perfusion: Ensure your perfusion system has an adequate flow rate and that the chamber volume is being exchanged efficiently.
-
Consider "Sticking": Hydrophobic compounds can sometimes adhere to the tubing of the perfusion system. Purging the lines with a cleaning solution and then with the external solution may help.
-
Problem 4: I am not observing the expected level of block at the published IC50 concentration.
-
Possible Cause: As mentioned in the FAQs, the potency of this compound is highly dependent on the state of the Nav1.8 channels.
-
Troubleshooting Steps:
-
Review Your Voltage Protocol: If your protocol primarily holds the channels in a resting state (e.g., a very negative holding potential with infrequent, short depolarizations), you will likely observe a lower potency.
-
Introduce a Depolarizing Prepulse: To shift the channels towards the inactivated state, you can introduce a depolarizing prepulse before your test pulse.
-
Increase Stimulation Frequency: To assess use-dependent block, increase the frequency of your test pulses. You should observe a progressive increase in the level of inhibition.
-
Problem 5: I am concerned that the effects I am seeing are due to off-target actions of this compound.
-
Possible Cause: While this compound is selective, at higher concentrations, off-target effects are always a possibility.
-
Troubleshooting Steps:
-
Dose-Response Analysis: A hallmark of a specific effect is a clear dose-response relationship. Ensure you are working within a reasonable concentration range around the IC50.
-
Use Control Cells: If possible, perform experiments on a cell line that does not express Nav1.8. If you still observe the effect, it is likely an off-target action.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential analysis of frequency-dependent effects of antiarrhythmic drugs: importance of the saturation behavior of frequency-dependent sodium-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PF-01247324 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-01247324 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally bioavailable blocker of the Nav1.8 sodium channel.[1][2][3] Its mechanism of action involves the inhibition of tetrodotoxin-resistant (TTX-R) sodium currents in sensory neurons, which play a key role in pain signaling.[2][4][5] By blocking Nav1.8 channels, this compound reduces neuronal excitability and can attenuate nociception in models of inflammatory and neuropathic pain.[2][4][5]
Q2: What is the recommended vehicle control for in vivo studies with this compound?
A2: A commonly used and effective vehicle for oral administration of this compound in both rats and mice is a suspension in 0.5% methylcellulose (MC) with 0.1% Tween 80 in water.[1][6] This vehicle is suitable for preparing stable suspensions for oral gavage.
Q3: this compound has poor water solubility. What are some alternative vehicle formulations?
A3: For poorly soluble compounds like this compound, several alternative vehicle formulations can be considered, especially if issues with stability or bioavailability arise. These often involve a combination of solvents and solubilizing agents.[7][8][9] Some potential options include:
-
Aqueous solutions with co-solvents:
-
Oil-based vehicles:
-
10% DMSO, 90% Corn Oil[1]
-
It is crucial to conduct pilot tolerability studies with any new vehicle to ensure it does not produce adverse effects.[7]
Q4: My this compound formulation is precipitating. What can I do?
A4: Precipitation of a poorly soluble compound from its vehicle is a common issue. Here are some troubleshooting steps:
-
Sonication and/or gentle heating: These methods can aid in the dissolution of the compound during preparation.[1]
-
Prepare fresh daily: To minimize the risk of precipitation over time, it is best to prepare the dosing formulation fresh on the day of the experiment.
-
Consider a suspension: If a stable solution is not achievable at the desired concentration, formulating a fine, uniform suspension is a viable alternative. The use of suspending agents like methylcellulose is key.[8]
-
Re-evaluate the vehicle: If precipitation persists, you may need to switch to a different vehicle with better solubilizing properties for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected behavioral results in the vehicle control group. | The vehicle itself is causing a biological effect. | 1. Review the literature for known effects of the chosen vehicle components. 2. Conduct a thorough pilot study with the vehicle alone to establish a baseline. 3. Consider reducing the concentration of solubilizing agents (e.g., DMSO, Tween 80) to the minimum required. |
| High variability in drug efficacy between animals. | Poor drug formulation leading to inconsistent dosing. | 1. Ensure the formulation is homogenous before each administration, especially for suspensions. Vortex or stir the suspension between dosing each animal. 2. Verify the accuracy of the dosing volume for each animal's weight. 3. If using a solution, check for any signs of precipitation before and during the experiment. |
| Adverse events in treated animals (e.g., lethargy, irritation). | Vehicle toxicity or irritation. | 1. Administer the vehicle alone to a small cohort of animals to assess tolerability.[7] 2. Ensure the pH and osmolality of parenteral formulations are within a physiological range. 3. Consider an alternative vehicle or route of administration.[7] |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound on various sodium channels.
| Channel | Species | IC50 | Reference |
| Nav1.8 | Human (recombinant) | 196 nM | [1][2] |
| TTX-R currents | Human DRG neurons | 331 nM | [2] |
| TTX-R currents | Rat DRG neurons | 448 nM | [2] |
| Nav1.5 | Human (recombinant) | ~10 µM | [2] |
| Nav1.7 | Human (recombinant) | ~10-18 µM | [2] |
| Nav1.2 | Human (recombinant) | ~10-18 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Methylcellulose / 0.1% Tween 80 for Oral Gavage
-
Preparation of the Vehicle:
-
To prepare 100 mL of the vehicle, add 0.5 g of methylcellulose to approximately 90 mL of sterile water.
-
Stir vigorously, potentially with gentle heating, until the methylcellulose is fully dissolved.
-
Add 0.1 mL of Tween 80 to the solution.
-
Bring the final volume to 100 mL with sterile water and mix thoroughly.
-
-
Preparation of the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder.
-
In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension to aid in dispersion.
-
-
Administration:
-
Administer the suspension to animals via oral gavage at the appropriate volume based on their body weight.
-
Ensure the suspension is well-mixed before dosing each animal.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PF-01247324 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-01247324 in behavioral experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected analgesic effect of this compound in our neuropathic pain model. What are potential reasons for this?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Formulation and Administration: this compound is typically formulated in a suspension of 0.5% methylcellulose and 0.1% Tween 80 for oral gavage.[1] Improper formulation, such as precipitation of the compound, can lead to inaccurate dosing. Ensure the compound is fully suspended before each administration. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[2]
-
Timing of Behavioral Testing: The timing of behavioral assessment post-administration is critical. For oral dosing in rats, peak plasma concentrations (Tmax) occur at approximately 0.5 hours, with a half-life of 4 hours.[1] Behavioral testing is often conducted between 1 to 4 hours after administration.[1][3] Ensure your testing window aligns with the compound's pharmacokinetic profile.
-
Dose Selection: In preclinical rat models of pain, effective concentrations of this compound were observed to be between 0.12 and 0.89 µM.[1] Doses of 30 mg/kg have shown significant effects in models of thermal and mechanical hyperalgesia.[2] Verify that the dose used is appropriate for the specific pain model and animal species.
-
Animal Model and Species: While this compound has shown efficacy in rat models of inflammatory and neuropathic pain[4], the response may vary between different models and species.
Q2: Our animals are showing signs of motor impairment after administration of this compound. Is this a known side effect?
A2: While the primary target of this compound is the NaV1.8 channel, which is predominantly expressed in peripheral sensory neurons, off-target effects or effects on other sodium channel subtypes at higher concentrations could potentially lead to motor deficits.[4] this compound has been investigated in a mouse model of multiple sclerosis to improve motor coordination.[1] However, centrally-mediated adverse effects have been raised as a possibility.[5] If motor impairment is observed, consider the following:
-
Dose Reduction: Determine if the motor effects are dose-dependent by testing a lower dose range.
-
Control for Sedation/Ataxia: It is important to differentiate between analgesia and general motor impairment. Utilize tests such as the rotarod or open field to assess motor coordination and general activity levels independently of the nociceptive assay. While specific side effects for this compound are not extensively documented in the provided results, other sodium channel blockers have been associated with mild side effects like drowsiness and ataxia.[6]
Q3: We are seeing high variability in our behavioral data between animals in the same treatment group. How can we reduce this?
A3: High variability is a common challenge in behavioral research. To minimize it:
-
Consistent Handling and Acclimation: Ensure all animals are handled consistently and are adequately acclimated to the testing environment and equipment to reduce stress-induced variability.
-
Blinded and Randomized Study Design: All studies should be conducted in a blinded and randomized manner to prevent experimenter bias.[3]
-
Standardized Procedures: Maintain strict adherence to the experimental protocol, including the timing of compound administration, behavioral testing, and the application of noxious stimuli.
-
Health and Welfare of Animals: Ensure animals have free access to food and water and are maintained on a regular light/dark cycle.[3] Animal discomfort or illness can significantly impact behavioral responses.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency (IC50) of this compound on Sodium Channels [2][3][7]
| Channel Subtype | Species | IC50 |
| hNaV1.8 (recombinant) | Human | 196 nM |
| TTX-R Current (native) | Human DRG Neurons | 311-331 nM |
| TTX-R Current (native) | Rat DRG Neurons | 448 nM |
| TTX-R Current (native) | Mouse DRG Neurons | 530 nM |
| hNaV1.5 (recombinant) | Human | ~10 µM |
| TTX-S Channels (recombinant) | Human | ~10-18 µM |
TTX-R: Tetrodotoxin-Resistant; TTX-S: Tetrodotoxin-Sensitive; DRG: Dorsal Root Ganglion; h: human.
Table 2: In Vivo Dosing and Efficacy in Rodent Models [1][2][3]
| Animal Model | Species | Dose Range | Efficacy Highlights |
| Rat Formalin Model | Rat | 100 mg/kg (p.o.) | 37% reduction in phase 2 flinching. |
| Carrageenan Thermal Hyperalgesia | Rat | 30 mg/kg (p.o.) | Significant effect at exposures of 0.218 µM. |
| CFA-Induced Mechanical Hyperalgesia | Rat | 30 mg/kg (p.o.) | Significant effect at exposures of 0.126 µM. |
| EAE Model (Motor Coordination) | Mouse | 1000 mg/kg (p.o.) | Significant improvements in motor coordination. |
p.o.: oral administration; CFA: Complete Freund's Adjuvant; EAE: Experimental Autoimmune Encephalomyelitis.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage [1][2][3]
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose (MC) with 0.1% Tween 80 in sterile water.
-
Compound Suspension: Weigh the required amount of this compound and suspend it in the prepared vehicle to achieve the desired final concentrations (e.g., 10, 30, 100 mg/kg). The volume for oral gavage is typically 10 ml/kg for mice.[1]
-
Homogenization: Ensure the compound is thoroughly suspended. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Administration: Administer the suspension via oral gavage to the test animals. For control groups, administer an equal volume of the vehicle.
Protocol 2: Rat Formalin Model of Persistent Pain [3]
-
Compound Administration: Administer this compound or vehicle orally 4 hours before the formalin injection.
-
Formalin Injection: Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber. An automated nociception analyzer can be used to record rapid foot movements (flinches) in one-minute bins for 60 minutes.
-
Data Analysis: The total number of flinches is counted for Phase 1 (0–9 minutes) and Phase 2 (10–60 minutes).
Visualizations
Caption: Signaling pathway of this compound in pain modulation.
Caption: General workflow for in vivo pain experiments.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Distinct impacts of sodium channel blockers on the strength–duration properties of human motor cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-01247324 In Vivo Delivery
Welcome to the technical support center for PF-01247324. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming in vivo delivery challenges associated with this selective Nav1.8 channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally bioavailable Nav1.8 channel blocker.[1][2][3] Its primary mechanism of action is the inhibition of the Nav1.8 sodium channel, which plays a key role in pain pathways and neuronal excitability.[2][3][4] It has been shown to be effective in rodent models of both inflammatory and neuropathic pain.[2][3]
Q2: I am observing precipitation of this compound in my aqueous vehicle. What can I do?
A2: this compound has low aqueous solubility. To address this, it is recommended to use a co-solvent system. A common starting point is to first dissolve the compound in DMSO and then dilute it with other vehicles such as PEG300, Tween-80, or saline.[1] If precipitation still occurs, gentle heating and/or sonication can aid in dissolution.[1] It is crucial to ensure the final concentration of DMSO is kept low (typically <10%) to avoid vehicle-induced toxicity in vivo.
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: Several vehicle formulations have been successfully used for in vivo delivery of this compound. The choice of vehicle will depend on the route of administration and the desired concentration. Commercially available resources suggest several protocols that yield a clear solution at a concentration of at least 2.5 mg/mL.[1] For oral gavage, a suspension in 0.5% methylcellulose and 0.1% Tween 80 has also been reported.[1][5]
Q4: What is the oral bioavailability of this compound?
A4: this compound has high oral bioavailability. In rats, the oral bioavailability has been reported to be 91%.[2][5]
Q5: What are the known off-target effects of this compound?
A5: this compound is a selective inhibitor of Nav1.8. It shows significantly lower potency against other sodium channel subtypes such as Nav1.5, Nav1.2, and Nav1.7, with selectivity ratios of 50-fold or greater.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent efficacy in in vivo pain models. | 1. Suboptimal formulation: Precipitation of the compound leading to inaccurate dosing.2. Incorrect dosing: The dose may not be sufficient to achieve the required therapeutic concentration.3. Timing of administration: The time between drug administration and behavioral testing may not be optimal. | 1. Verify formulation: Visually inspect the formulation for any precipitation. Prepare fresh formulations for each experiment. Consider using a different vehicle system (see FAQs).2. Dose-response study: Conduct a dose-response study to determine the optimal dose for your specific model.3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the Tmax (time to maximum concentration) in your animal model and adjust the timing of behavioral testing accordingly. In rats, the Tmax is approximately 0.5 hours.[5] |
| Vehicle control group shows unexpected effects. | 1. High DMSO concentration: The concentration of DMSO in the final formulation may be causing toxicity or other biological effects. | 1. Reduce DMSO concentration: Keep the final DMSO concentration in the administered vehicle below 10%, and ideally as low as possible. Always include a vehicle-only control group in your experiments. |
| Difficulty achieving desired concentration in formulation. | 1. Solubility limits: The desired concentration may exceed the solubility of this compound in the chosen vehicle. | 1. Try alternative formulations: Experiment with different co-solvent systems. Formulations including 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline) have been shown to achieve a solubility of at least 2.5 mg/mL.[1] |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (hNav1.8) | 196 nM | Recombinant human Nav1.8 channels | [1][3][4] |
| IC50 (human DRG neurons) | 331 nM | Human dorsal root ganglion neurons | [1][3][4] |
| IC50 (rodent DRG neurons) | 448 nM | Rodent dorsal root ganglion neurons | [2][3][4] |
| Oral Bioavailability | 91% | Rat | [2][5] |
| Tmax (oral dosing) | ~0.5 hours | Rat | [5] |
| Half-life | 4 hours | Rat | [5] |
| Predicted Half-life | ≥10 hours | Human | [5] |
Experimental Protocols
Protocol 1: Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from commercially available formulation guidelines.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Slowly add the DMSO stock solution to the vehicle to achieve the final desired concentration of this compound. The final DMSO concentration should not exceed 10%.
-
Solubilization: Vortex the final solution thoroughly. If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution. The final solution should be clear.
Protocol 2: Formulation for Oral Gavage
This protocol is based on a reported in vivo study.[5]
-
Prepare Vehicle: Prepare a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Suspend Compound: Weigh the required amount of this compound and add it to the vehicle.
-
Homogenize: Vortex or sonicate the mixture to ensure a uniform suspension before administration.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in blocking pain signals.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 5. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
PF-01247324 cross-reactivity with other ion channels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of the Nav1.8 channel blocker, PF-01247324, with other ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective blocker of the voltage-gated sodium channel subtype Nav1.8. It has been developed as a tool compound to investigate the role of Nav1.8 in pain signaling.
Q2: Has this compound been tested for cross-reactivity against other sodium channel subtypes?
A2: Yes, extensive testing has been performed on other human voltage-gated sodium channel (Nav) subtypes. This compound exhibits significant selectivity for Nav1.8 over other subtypes, including Nav1.1, Nav1.2, Nav1.5, and Nav1.7[1]. The IC50 values are summarized in the data table below.
Q3: What is the selectivity profile of this compound against other types of ion channels (e.g., potassium, calcium channels)?
A3: this compound has been evaluated in a broad screening panel of receptors, ion channels, and enzymes and demonstrated either no or weak activity at these other targets[1]. This indicates a high degree of selectivity for the Nav1.8 channel with a low potential for off-target effects on other ion channel families.
Q4: Can I expect off-target effects in my cellular or tissue-based experiments?
A4: At concentrations where this compound is effective at blocking Nav1.8 (e.g., around its IC50 of ~200 nM for the human channel), significant off-target effects are unlikely based on the available selectivity data. However, as with any pharmacological agent, the potential for off-target effects increases at higher concentrations. It is always recommended to perform appropriate control experiments.
Troubleshooting Guide
Issue: I am observing an unexpected physiological effect in my preparation that doesn't seem to be mediated by Nav1.8.
-
Possible Cause 1: Compound Concentration.
-
Troubleshooting Step: Verify the final concentration of this compound in your experiment. At concentrations significantly higher than the IC50 for Nav1.8, the compound may begin to interact with less sensitive Nav subtypes or other off-target proteins. Refer to the data table for the IC50 values of other Nav channels.
-
-
Possible Cause 2: Expression of Other Nav Subtypes.
-
Troubleshooting Step: Confirm the expression profile of other Nav channel subtypes in your experimental system. Although this compound is highly selective, a very high expression level of a less sensitive subtype could potentially lead to a physiological effect at higher compound concentrations.
-
-
Possible Cause 3: Experimental Artifact.
-
Troubleshooting Step: Ensure that the observed effect is not due to the vehicle used to dissolve this compound. Run a vehicle-only control experiment. Also, confirm the stability and integrity of the compound under your experimental conditions.
-
Data Presentation: Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of human voltage-gated sodium channels. The data was obtained using whole-cell patch-clamp electrophysiology on HEK293 cells expressing the respective human Nav channel isoforms[1][2].
| Ion Channel Subtype | IC50 (µM) | Fold Selectivity vs. hNav1.8 |
| hNav1.8 | 0.196 | - |
| hNav1.5 | ~10 | >50-fold |
| hNav1.2 | 12.8 | ~65-fold |
| hNav1.1 | 13.4 | ~68-fold |
| hNav1.7 | ~19 | ~100-fold |
hNav: human Voltage-Gated Sodium Channel
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Selectivity
This protocol describes the methodology used to determine the IC50 values of this compound against a panel of human Nav channel subtypes.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
- Cells are stably or transiently transfected with plasmids containing the cDNA for the specific human Nav channel α-subunit (e.g., hNav1.8, hNav1.5, etc.). A co-transfected fluorescent marker (e.g., GFP) can be used to identify successfully transfected cells.
- Cells are plated onto glass coverslips at a suitable density for electrophysiological recording 24-48 hours post-transfection.
2. Electrophysiological Recording:
- A coverslip with the transfected cells is placed in a recording chamber on an inverted microscope and continuously perfused with an extracellular solution.
- Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.
- A giga-ohm (GΩ) seal is formed between the pipette tip and the membrane of a selected cell. The membrane is then ruptured to achieve the whole-cell configuration.
- Voltage-gated sodium currents are elicited by applying a specific voltage protocol. For example, cells are held at a holding potential of -100 mV, and currents are evoked by a depolarizing step to 0 mV.
- Testing is conducted at the specific half-inactivation voltage for each channel to more appropriately assess pharmacological selectivity[1].
3. Compound Application and Data Analysis:
- Baseline sodium currents are recorded before the application of this compound.
- The compound is then perfused into the recording chamber at increasing concentrations.
- The peak sodium current at each concentration is measured and normalized to the baseline current.
- A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a Hill equation.
Visualizations
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
Variability in PF-01247324 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-01247324. The information is designed to address potential variability in experimental results and offer insights into best practices for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally bioavailable blocker of the Nav1.8 voltage-gated sodium channel.[1][2][3] Its primary mechanism of action is the inhibition of sodium ion influx through Nav1.8 channels, which are predominantly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[4][5] By blocking these channels, this compound reduces neuronal excitability, which includes decreasing the repetitive firing of action potentials that is characteristic of chronic pain states.[2][3][4]
Q2: What are the key applications of this compound in research?
This compound is primarily used as a pharmacological tool to investigate the role of Nav1.8 channels in various physiological and pathophysiological processes. Key research applications include:
-
Pain Research: Studying the contribution of Nav1.8 to inflammatory and neuropathic pain models.[2][4][5]
-
Neurophysiology: Examining the role of Nav1.8 in action potential generation and propagation in sensory neurons.[2][4]
-
Drug Discovery: Serving as a reference compound in the development of novel Nav1.8-targeting analgesics.[6]
-
Multiple Sclerosis Models: Investigating the effects of Nav1.8 blockade on cerebellar deficits in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[7][8][9]
Troubleshooting Guide
Q3: We are observing significant variability in the efficacy of this compound in our in vivo pain model. What are the potential causes?
Variability in in vivo experiments can arise from several factors:
-
Formulation and Administration: this compound is orally bioavailable, but its absorption can be influenced by the vehicle used. An improper or inconsistent formulation can lead to variable drug exposure. Ensure the compound is fully solubilized or consistently suspended. For example, a common vehicle is 0.5% methylcellulose with 0.1% Tween 80 in water.[1][4] Inconsistent oral gavage technique can also lead to dosing errors.
-
Animal Strain and Species Differences: The expression and function of Nav1.8 can differ between rodent strains and species, potentially affecting the compound's efficacy. For instance, there are known differences in Nav1.8 expression between humans and mice.[5]
-
Baseline Nociceptive Thresholds: Ensure that baseline pain measurements are stable and consistent before drug administration. Animals with unusually high or low baseline sensitivity may respond differently to the compound.[4]
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical and should be based on the pharmacokinetic profile of this compound in the specific species and strain being used. Efficacy will wane as the drug is metabolized and cleared.
-
Model-Specific Factors: The underlying pathology of the pain model can influence the dependence on Nav1.8. For example, the role of Nav1.8 may be more pronounced in certain types of inflammatory versus neuropathic pain.
Q4: Our in vitro patch-clamp electrophysiology results show inconsistent IC50 values for this compound. What could be the reason for this?
Inconsistent IC50 values in patch-clamp experiments can be attributed to several technical nuances:
-
Holding Potential and Channel State: The blocking action of this compound is state-dependent, meaning its affinity for the Nav1.8 channel is different depending on whether the channel is in a resting, activated, or inactivated state.[2][4] To ensure consistency, it is crucial to control the holding potential precisely. For example, testing is often conducted at the specific half-inactivation voltage for each cell to standardize the channel state.[4]
-
Frequency Dependence: The inhibitory effect of this compound can also be frequency-dependent, with block accumulating with repeated channel activation.[2][4] The frequency of the depolarizing pulses used to elicit currents must be kept constant across all experiments to obtain reproducible IC50 values.
-
Cell Type and Expression System: IC50 values can vary between native neurons and recombinant expression systems (e.g., HEK293 cells).[2][4] Native dorsal root ganglion (DRG) neurons express a complement of ion channels and accessory subunits that can modulate drug sensitivity, which may differ from a heterologous expression system.
-
Solution Exchange and Compound Stability: Inadequate perfusion of the recording chamber can lead to inaccurate drug concentrations at the cell. Ensure your solution exchange system is rapid and complete. Also, verify the stability of this compound in your recording solutions over the time course of the experiment.
Q5: We are not observing the expected reduction in neuronal firing in our current-clamp experiments. What should we check?
If this compound is not reducing neuronal excitability as expected, consider the following:
-
Neuron Subtype: Nav1.8 is predominantly expressed in small-diameter nociceptive neurons. Ensure that you are recording from the correct neuronal population.
-
Current Injection Protocol: The effect of this compound on repetitive firing is best observed with sustained current injections that evoke a train of action potentials.[4] A short, single-pulse stimulation may not be sufficient to reveal the full inhibitory effect.
-
Contribution of Other Sodium Channels: While Nav1.8 is a key driver of the action potential upstroke in nociceptors, other sodium channel subtypes (e.g., Nav1.7) also contribute.[10] The relative contribution of these channels can vary, which might influence the overall effect of a selective Nav1.8 blocker.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Channel/Current | Species | Expression System | IC50 (µM) |
| hNav1.8 | Human | HEK293 Cells | 0.196[2][4] |
| TTX-R Current | Human | DRG Neurons | 0.331[2][4] |
| rNav1.8 (TTX-R) | Rat | DRG Neurons | 0.448[4] |
| mNav1.8 (TTX-R) | Mouse | DRG Neurons | 0.53[4] |
| hNav1.2 | Human | Recombinant | ~12.8[11] |
| hNav1.5 | Human | Recombinant | ~10[2][4] |
| hNav1.7 | Human | Recombinant | >10[4] |
TTX-R: Tetrodotoxin-Resistant
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Mean Value |
| AUC (0-t) | IV | 2 | 2895 ng·h/mL[4] |
| Oral Bioavailability (F) | PO | 10 | 91%[4] |
AUC: Area under the curve; IV: Intravenous; PO: Per os (oral)
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology
This protocol describes the general methodology for assessing the inhibitory activity of this compound on Nav1.8 channels expressed in HEK293 cells.
-
Cell Culture: Maintain HEK293 cells stably expressing human Nav1.8 channels under standard culture conditions.
-
Electrophysiology Setup: Use a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol:
-
Hold cells at a potential of -120 mV.
-
To assess state-dependence, determine the half-inactivation voltage (V1/2) for each cell and use this as the holding potential during drug application.[4]
-
Elicit currents using depolarizing steps to a test potential (e.g., 0 mV).
-
-
Data Acquisition: Record sodium currents before and after the application of various concentrations of this compound to the external solution.
-
Data Analysis: Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol outlines a general procedure for evaluating the efficacy of this compound in a rat model of neuropathic pain.
-
Animal Model: Induce neuropathic pain in male Sprague-Dawley rats by tightly ligating the L5 spinal nerve.[4]
-
Behavioral Testing:
-
Drug Administration and Efficacy Measurement:
-
Perform behavioral testing at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to capture the time course of the analgesic effect.
-
All experiments should be conducted in a blinded and randomized manner.[4]
-
-
Data Analysis: Compare the paw withdrawal thresholds or frequency of responses between the drug-treated and vehicle-treated groups at each time point using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound on the Nav1.8 channel.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients | MDPI [mdpi.com]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 8. Oral administration of this compound, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Ensuring consistent PF-01247324 activity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent activity of PF-01247324 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and orally bioavailable blocker of the Nav1.8 sodium channel.[1][2][3] It inhibits the tetrodotoxin-resistant (TTX-R) sodium currents, which are crucial for the upstroke of the action potential and repetitive firing in nociceptive neurons.[2][4]
Q2: What are the recommended storage conditions for this compound stock solutions to maintain activity?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] Frequent freeze-thaw cycles should be avoided to prevent degradation and ensure consistent potency.
Q3: I am observing variability in the inhibitory effect of this compound in my cell-based assays over several weeks. What could be the cause?
A3: Variability in long-term studies can arise from several factors:
-
Compound Stability in Media: this compound stability in your specific cell culture media at 37°C over extended periods may be limited. It is advisable to prepare fresh dilutions from a frozen stock solution for each media change.
-
Cellular Adaptation: Prolonged exposure to a channel blocker can sometimes lead to compensatory changes in the expression or function of Nav1.8 or other ion channels in your cells. Consider periodic characterization of your cell line's electrophysiological properties.
-
Inconsistent Dosing: Ensure accurate and consistent final concentrations of this compound in your experimental setup. Use calibrated pipettes and perform serial dilutions carefully.
Q4: Can this compound be used in animal models for long-term studies?
A4: Yes, this compound has high oral bioavailability in rats (F=91%) and has been successfully used in rodent models of inflammatory and neuropathic pain.[4] For long-term in vivo studies, consistent formulation and dosing are critical. It is typically formulated in a vehicle such as 0.5% methylcellulose and 0.1% Tween 80 for oral gavage.[1][4][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Symptom: The compound precipitates out of solution upon dilution into aqueous buffers or cell culture media.
-
Possible Cause: this compound has poor aqueous solubility.
-
Troubleshooting Steps:
-
Use of Solvents: Prepare initial stock solutions in a suitable organic solvent like DMSO.[1]
-
Formulation Aids: For in vivo and some in vitro applications, co-solvents and surfactants can be used to improve solubility. Recommended formulations include:
-
Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[1]
-
Issue 2: Inconsistent IC50 Values in Electrophysiology Experiments
-
Symptom: The calculated IC50 value for this compound varies significantly between experiments.
-
Possible Cause: The inhibitory effect of this compound is state- and frequency-dependent.[2][3][4]
-
Troubleshooting Steps:
-
Standardized Voltage Protocol: Ensure that the holding potential and stimulation frequency are consistent across all experiments. The potency of this compound is higher on channels in an inactivated state.[4]
-
Cell Health: Only use healthy cells with stable membrane potentials and consistent current densities for recordings.
-
Compound Application: Ensure rapid and complete solution exchange around the cell being recorded.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | Cell Type | IC50 | Reference |
| Recombinant Nav1.8 | Human | HEK293 | 196 nM | [1][2][3] |
| Native TTX-R Currents | Human | Dorsal Root Ganglion (DRG) Neurons | 331 nM | [2][3] |
| Native TTX-R Currents | Rat | Dorsal Root Ganglion (DRG) Neurons | 448 nM | [2][3][4] |
| Native TTX-R Currents | Mouse | Dorsal Root Ganglion (DRG) Neurons | 530 nM | [4] |
Table 2: Selectivity of this compound
| Channel | Selectivity vs. Nav1.8 | IC50 | Reference |
| Nav1.5 | >50-fold | ~10 µM | [2][4] |
| TTX-sensitive channels (e.g., Nav1.2, Nav1.7) | 65 to 100-fold | 10-18 µM | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8 or primary dorsal root ganglion (DRG) neurons on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing appropriate ions.
-
Pipette Solution: The internal pipette solution should contain a fluoride salt (e.g., CsF) to block calcium channels and maintain a stable recording.
-
Voltage Protocol:
-
Hold the cell at a potential that allows for recovery from inactivation (e.g., -100 mV).
-
To determine the IC50, set the holding potential to the half-inactivation voltage for each cell to account for state-dependent block.[4]
-
Apply depolarizing voltage steps to elicit Nav1.8 currents.
-
-
Compound Application: Perfuse this compound at various concentrations onto the cell and measure the resulting inhibition of the sodium current.
Protocol 2: In Vivo Administration in Rodent Models
-
Formulation:
-
Dosing:
-
Administration: Administer the formulation via oral gavage.[1][4][5]
-
Timing: The timing of administration relative to behavioral testing will depend on the specific experimental design. For example, in the rat formalin model, this compound was administered 4 hours before the formalin injection.[4]
Visualizations
Caption: Role of Nav1.8 in Nociceptive Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for Inconsistent this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons makes it an attractive candidate for managing pain with a potentially reduced risk of central nervous system side effects. This guide provides an objective comparison of the preclinical Nav1.8 blocker, PF-01247324, with other notable Nav1.8 inhibitors, supported by experimental data to inform research and development decisions.
Overview of Compared Nav1.8 Blockers
This guide focuses on a selection of Nav1.8 blockers that have been pivotal in the field, representing different stages of development and chemical scaffolds:
-
This compound: A selective and orally bioavailable Nav1.8 channel blocker developed by Pfizer, which has undergone preclinical evaluation.
-
A-803467: One of the earliest potent and selective small-molecule Nav1.8 blockers, instrumental in validating Nav1.8 as a pain target, but with limited oral bioavailability.
-
VX-150: A Nav1.8 inhibitor from Vertex Pharmaceuticals that progressed to clinical trials, demonstrating proof-of-concept for this target in humans.
-
Suzetrigine (VX-548): A successor to VX-150 from Vertex Pharmaceuticals, which has shown positive results in late-stage clinical trials for acute pain and has received FDA approval, marking a significant milestone for this class of drugs.
Comparative Analysis of Preclinical Data
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of the selected Nav1.8 blockers based on publicly available data.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target | IC50 (nM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.7 | Other Selectivity Notes | Reference(s) |
| This compound | hNav1.8 | 196 | >50-fold | ~100-fold | >65-fold vs. hNav1.2 | [1][2] |
| hDRG TTX-R | 331 | - | - | [1][3][4] | ||
| A-803467 | hNav1.8 | 8 | >1000-fold | >100-fold | >100-fold vs. hNav1.2, hNav1.3 | [5][6] |
| rDRG TTX-R | 140 | - | - | [6][7] | ||
| VX-150 (active metabolite) | hNav1.8 | 15 | >400-fold | >400-fold | Highly selective over other Nav subtypes | [8][9][10] |
| Suzetrigine (VX-548) | hNav1.8 | 0.27 | >30,000-fold | >30,000-fold | Highly selective against all other Nav subtypes and 180 other molecular targets | [9][11][12][13][14] |
hNav: human Nav; rDRG TTX-R: rat Dorsal Root Ganglion tetrodotoxin-resistant current.
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Species | Endpoint | Efficacy | Reference(s) |
| This compound | Carrageenan-induced thermal hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Significant effect at 30 mg/kg | [15] |
| CFA-induced mechanical hyperalgesia | Rat | Paw Withdrawal Threshold | Significant effect at 30 mg/kg | [15] | |
| Formalin Test (Phase 2) | Rat | Flinching Behavior | 37% reduction at 100 mg/kg | [15] | |
| A-803467 | CFA-induced thermal hyperalgesia | Rat | Paw Withdrawal Latency | ED50 = 41 mg/kg (i.p.) | [6] |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | ED50 = 47 mg/kg (i.p.) | [6] | |
| Sciatic Nerve Injury | Rat | Mechanical Allodynia | ED50 = 85 mg/kg (i.p.) | [6] | |
| VX-150 | - | - | - | Preclinical data supported clinical development | [10] |
| Suzetrigine (VX-548) | Various pain models | Animal | Pain Reduction | Robust pain reduction across mechanical, thermal, and inflammatory modalities | [16] |
CFA: Complete Freund's Adjuvant; ED50: Effective Dose for 50% of the maximal effect; i.p.: intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize these Nav1.8 blockers.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is fundamental for determining the potency and selectivity of ion channel blockers.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel subtype of interest (e.g., hNav1.8, hNav1.5, hNav1.7).
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions:
-
Extracellular Solution (ECS): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Intracellular Solution (ICS): Typically contains (in mM): CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -100 mV.
-
A depolarizing test pulse (e.g., to 0 mV for 50 ms) is applied to elicit a sodium current.
-
A stable baseline current is recorded for several minutes.
-
Increasing concentrations of the test compound are perfused into the recording chamber.
-
The steady-state block of the sodium current is measured at each concentration.
-
The fractional block is plotted against the compound concentration, and the data are fitted with the Hill equation to determine the IC50 value.
-
-
Selectivity Profiling: The same protocol is repeated for different Nav channel subtypes to determine the IC50 for each, allowing for the calculation of selectivity ratios.
In Vivo Pain Models
This model assesses inflammatory pain and distinguishes between acute nociceptive and more persistent inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
A dilute solution of formalin (typically 2-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
Nociceptive behaviors (flinching, shaking, licking, and biting of the injected paw) are recorded over a set period (e.g., 60-120 minutes).
-
-
Phases of Pain Response:
-
Phase 1 (Early Phase): 0-10 minutes post-injection, representing direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, involving central sensitization and inflammatory processes.
-
-
Drug Administration: Test compounds are typically administered orally or intraperitoneally at a specified time before the formalin injection.
-
Data Analysis: The duration or frequency of nociceptive behaviors in each phase is quantified and compared between drug-treated and vehicle-treated groups.
These models mimic chronic pain states resulting from nerve injury.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure (SNL Model):
-
Under anesthesia, the L5 and L6 spinal nerves are exposed.
-
The L5 and L6 spinal nerves are tightly ligated with silk suture.
-
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is measured. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured. A shorter latency indicates thermal hyperalgesia.
-
-
Drug Administration: Test compounds are administered after the development of neuropathic pain behaviors.
-
Data Analysis: The paw withdrawal thresholds or latencies are compared between drug-treated and vehicle-treated groups.
Visualizing Pathways and Workflows
Nav1.8 Signaling in Pain Transmission
Caption: Role of Nav1.8 in the peripheral pain signaling pathway.
Preclinical Evaluation Workflow for Nav1.8 Blockers
Caption: A typical preclinical discovery and evaluation workflow for Nav1.8 inhibitors.
Discussion and Future Directions
The journey from early tool compounds like A-803467 to the clinical success of suzetrigine (VX-548) highlights the validation of Nav1.8 as a legitimate and promising target for non-opioid pain therapeutics.
This compound demonstrated good potency and selectivity in preclinical studies, coupled with the desirable property of oral bioavailability, a limitation of earlier compounds like A-803467. Its efficacy in both inflammatory and neuropathic pain models provided further pharmacological evidence for the role of Nav1.8 in diverse pain states.[15]
A-803467 , while potent and highly selective, was hampered by poor pharmacokinetic properties, which likely limited its clinical development.[17] Nevertheless, it was a crucial research tool that paved the way for subsequent programs.
The clinical development of VX-150 and its successor, suzetrigine (VX-548) , represents a major breakthrough. Suzetrigine, in particular, exhibits exceptional potency and selectivity for Nav1.8.[9][11] The positive outcomes in Phase 3 trials for acute pain and its subsequent FDA approval underscore the potential of highly selective Nav1.8 inhibition as a viable therapeutic strategy.[18][19]
For researchers, the data presented in this guide can aid in the selection of appropriate tool compounds for investigating the role of Nav1.8 in various biological systems. For drug development professionals, the comparative analysis offers insights into the properties that have contributed to the success of clinical candidates and can inform the design of next-generation Nav1.8 blockers with potentially improved efficacy, safety, and pharmacokinetic profiles.
Future research will likely focus on exploring the full therapeutic potential of Nav1.8 blockade in a broader range of chronic pain conditions, as well as investigating the potential for combination therapies. The continued development of novel chemical matter targeting Nav1.8 holds the promise of delivering much-needed non-addictive pain relief to patients.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sophion.com [sophion.com]
- 15. researchgate.net [researchgate.net]
- 16. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 17. VX-548 in the treatment of acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 19. biopharmadive.com [biopharmadive.com]
A Preclinical Showdown: Evaluating the Efficacy of the Selective Nav1.8 Blocker PF-01247324 Against the Established Neuropathic Pain Therapeutic Gabapentin
For researchers and professionals in drug development, the quest for more effective and targeted analgesics is a perpetual challenge. This guide provides a detailed comparison of the novel selective Nav1.8 sodium channel blocker, PF-01247324, and the widely prescribed anticonvulsant, gabapentin, in the context of neuropathic pain. The following analysis is based on preclinical data, offering insights into their distinct mechanisms of action and comparative efficacy in a validated animal model of neuropathic pain.
Executive Summary
This guide delves into the pharmacological profiles of this compound and gabapentin, presenting a head-to-head comparison of their effectiveness in a preclinical model of neuropathic pain. This compound, a highly selective inhibitor of the Nav1.8 sodium channel, represents a targeted approach to pain management by specifically blocking a key channel implicated in the transmission of pain signals from the peripheral nervous system. In contrast, gabapentin, a structural analog of the neurotransmitter GABA, is understood to exert its analgesic effects through a less direct mechanism, primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels.
Preclinical evidence from a rat model of spinal nerve ligation (SNL) indicates that this compound produces a dose-dependent reversal of tactile allodynia, a hallmark of neuropathic pain. While a direct statistical comparison from the primary study is not publicly available, the data suggests a significant analgesic effect for this compound. Gabapentin also demonstrates efficacy in this model, serving as a benchmark for novel analgesics. This guide will present the available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of these two compounds.
Mechanism of Action
The fundamental difference in the therapeutic approach of this compound and gabapentin lies in their molecular targets and mechanisms of action.
This compound: This compound is a selective blocker of the Nav1.8 voltage-gated sodium channel.[1] Nav1.8 channels are predominantly expressed in the peripheral sensory neurons, specifically the nociceptors, which are responsible for detecting and transmitting pain signals.[1] In neuropathic pain states, the expression and activity of these channels can be altered, contributing to neuronal hyperexcitability and the generation of ectopic signals that are perceived as pain. By selectively inhibiting Nav1.8, this compound aims to dampen the excitability of these sensory neurons at the source, thereby reducing the transmission of pain signals to the central nervous system.[1]
Gabapentin: The mechanism of action for gabapentin is not fully elucidated but is known to be distinct from direct interaction with GABA receptors. Its primary binding site is the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central and peripheral nervous system. By binding to this subunit, gabapentin is thought to reduce the trafficking of these calcium channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P. This reduction in excitatory neurotransmission is believed to be a key contributor to its analgesic and anticonvulsant effects.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of PF-01247324 on the voltage-gated sodium channel Nav1.8 versus the cardiac sodium channel Nav1.5. The data presented herein, supported by detailed experimental protocols, demonstrates the significant selectivity of this compound for Nav1.8, a key target in pain signaling, over the Nav1.5 channel, which is crucial for cardiac function.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound against human Nav1.8 and Nav1.5 channels was determined using whole-cell patch-clamp electrophysiology on HEK293 cells recombinantly expressing the respective channels. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized in the table below.
| Channel | Compound | IC50 | Selectivity Fold (Nav1.5 / Nav1.8) |
| hNav1.8 | This compound | 196 nM[1][2][3] | ~51-fold |
| hNav1.5 | This compound | ~10 µM (10,000 nM)[1][2][3] |
Key Finding: this compound is approximately 50-fold more selective for the Nav1.8 channel over the Nav1.5 channel, highlighting its potential as a targeted therapeutic with a reduced risk of cardiac side effects.[1][2][3][4][5]
Experimental Protocols
The following is a detailed methodology for the whole-cell patch-clamp electrophysiology experiments used to determine the IC50 values.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for their reliability in heterologous expression of ion channels.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™. They were kept in a humidified incubator at 37°C with 5% CO2.
-
Transfection: HEK293 cells were transiently transfected with plasmids containing the cDNA for either the human Nav1.8 channel (SCN10A) or the human Nav1.5 channel (SCN5A), along with a fluorescent marker (e.g., EGFP) to identify successfully transfected cells. Transfection was performed using Lipofectamine™ 2000 reagent when cells reached 70-80% confluency.
-
Post-Transfection: Twenty-four hours after transfection, cells were dissociated using 0.05% Trypsin-EDTA, re-plated onto glass coverslips at a low density, and allowed to adhere for several hours before electrophysiological recording.
Electrophysiological Recordings
-
Setup: Whole-cell patch-clamp recordings were performed at room temperature (21–25 °C) using an Axopatch 200B amplifier and pCLAMP software.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH was adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. The pH was adjusted to 7.2 with CsOH.
-
Recording Procedure:
-
Glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution were used to form a gigaohm seal with the membrane of a single transfected cell.
-
The cell membrane was then ruptured to achieve the whole-cell configuration.
-
Cells were held at a holding potential of -100 mV.
-
To elicit Nav currents, cells were depolarized to a test potential of 0 mV for 50 ms.
-
IC50 Determination
-
Compound Application: this compound was dissolved in a vehicle (e.g., DMSO) and then diluted to various concentrations in the external solution. The final DMSO concentration was kept below 0.1% to avoid non-specific effects. The compound was applied to the cells via a perfusion system.
-
Data Acquisition: A baseline current was established before the application of the compound. The inhibitory effect of each concentration of this compound was measured as the reduction in the peak inward sodium current after the block reached a steady state.
-
Data Analysis: The percentage of current inhibition for each concentration was calculated. The concentration-response data were then fitted to the Hill equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the sodium current.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of this compound.
Caption: Workflow for determining Nav channel selectivity.
Signaling Pathway Context
The selective inhibition of Nav1.8 over Nav1.5 is critical for achieving analgesia without inducing cardiac arrhythmias. The diagram below illustrates the distinct roles of these channels.
Caption: Distinct roles of Nav1.8 and Nav1.5.
References
- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 5. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
Reproducibility of PF-01247324 Findings in Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for the selective NaV1.8 channel blocker, PF-01247324, in inflammatory and neuropathic pain models. Its performance is compared with other relevant alternatives, supported by experimental data, to aid in the evaluation and reproducibility of these findings.
Introduction
Voltage-gated sodium channel 1.8 (NaV1.8), predominantly expressed in peripheral sensory neurons, is a key mediator in the transmission of pain signals. Its role in the upstroke of the action potential in nociceptive neurons makes it a prime target for the development of novel analgesics.[1] this compound is a selective, orally bioavailable NaV1.8 channel blocker that has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain.[2][3] This guide summarizes the quantitative data, details the experimental protocols used to generate these findings, and provides a comparative analysis with other NaV1.8 and broader sodium channel blockers.
Comparative Efficacy in Preclinical Pain Models
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other selective and non-selective sodium channel blockers.
Table 1: In Vitro Potency and Selectivity of Sodium Channel Blockers
| Compound | Target | IC50 (human recombinant) | Selectivity Profile | Reference |
| This compound | NaV1.8 | 196 nM | >50-fold selective over NaV1.5; 65-100-fold selective over TTX-sensitive channels (NaV1.1, NaV1.2, NaV1.7) | [3][4] |
| A-803467 | NaV1.8 | 8 nM | >100-fold selective over NaV1.2, NaV1.3, NaV1.5, and NaV1.7 | |
| VX-548 (Suzetrigine) | NaV1.8 | Potent and selective inhibitor | High selectivity for NaV1.8 | |
| Carbamazepine | Non-selective NaV | ~28 µM (rat brain) | Broad-spectrum sodium channel blocker | |
| Lidocaine | Non-selective NaV | ~200 µM (NaV1.5) | Broad-spectrum sodium channel blocker |
Table 2: In Vivo Efficacy in Rodent Pain Models
| Compound | Pain Model | Species | Route | Efficacy | Reference |
| This compound | Spinal Nerve Ligation (SNL) | Rat | Oral | Significant antiallodynic effects at 10 and 30 mg/kg | [2] |
| This compound | Complete Freund's Adjuvant (CFA) | Rat | Oral | Significantly attenuated mechanical hyperalgesia | [5] |
| A-803467 | Spinal Nerve Ligation (SNL) | Rat | i.p. | ED50 = 47 mg/kg | |
| A-803467 | Chronic Constriction Injury (CCI) | Rat | i.p. | ED50 = 85 mg/kg | |
| A-803467 | Complete Freund's Adjuvant (CFA) | Rat | i.p. | ED50 = 41 mg/kg (thermal hyperalgesia) | |
| Gabapentin | Spinal Nerve Ligation (SNL) | Rat | Oral | Positive control, showed antiallodynic effects | [2] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
-
Objective: To determine the potency and selectivity of compounds on voltage-gated sodium channels.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 or other sodium channel subtypes. Acutely isolated dorsal root ganglion (DRG) neurons from rodents are used for native channel recordings.
-
Recording Configuration: Whole-cell patch-clamp technique.
-
Voltage Protocol:
-
Holding Potential: -100 mV to ensure channels are in a resting state.
-
Test Pulse: Depolarizing step to 0 mV for 20-50 ms to elicit sodium currents.
-
To Isolate NaV1.8 Currents: A pre-pulse to -40 mV for 500 ms can be used to inactivate NaV1.9 channels. Tetrodotoxin (TTX) at a concentration of 300 nM is included in the external solution to block TTX-sensitive sodium channels.[6][7]
-
-
Solutions:
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the inhibition of the peak sodium current. The IC50 value is calculated by fitting the data to the Hill equation.
In Vivo Pain Models
1. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
-
Objective: To model neuropathic pain characterized by mechanical allodynia.
-
Surgical Procedure:
-
Behavioral Assessment (Mechanical Allodynia):
-
The paw withdrawal threshold is measured using von Frey filaments.
-
Testing is conducted before and at various time points after drug administration.
-
A significant increase in the paw withdrawal threshold in the ipsilateral paw indicates an antiallodynic effect.
-
2. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
-
Objective: To model inflammatory pain characterized by thermal and mechanical hyperalgesia.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
A subcutaneous injection of 20 µl of CFA is administered into the plantar surface of the hind paw.[12]
-
This induces a localized and persistent inflammation.
-
-
Behavioral Assessment:
-
Mechanical Hyperalgesia: Paw withdrawal threshold is measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., Hargreaves test).
-
A significant increase in the withdrawal threshold or latency indicates an analgesic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflow, and the logical relationship of NaV1.8 in pain.
Figure 1. NaV1.8 signaling pathway in nociception and the inhibitory action of this compound.
Figure 2. Experimental workflow for evaluating this compound in pain models.
Figure 3. Logical relationship from NaV1.8 function to the clinical potential of this compound.
Conclusion
The available preclinical data demonstrate that this compound is a potent and selective NaV1.8 blocker with efficacy in both neuropathic and inflammatory pain models. The provided experimental protocols offer a framework for the replication and further investigation of these findings. Comparison with other sodium channel blockers highlights the potential of selective NaV1.8 inhibition as a therapeutic strategy for pain. The successful clinical development of another selective NaV1.8 inhibitor, suzetrigine (VX-548), further validates this target and provides a benchmark for the continued development of compounds like this compound. This guide serves as a resource for researchers aiming to build upon these findings in the quest for novel, non-opioid analgesics.
References
- 1. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 12. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
Benchmarking PF-01247324 Against Standard Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-01247324 is an investigational compound identified as a selective blocker of the Nav1.8 voltage-gated sodium channel, a key target in pain signaling pathways.[1][2][3][4] Primarily expressed in nociceptive primary sensory neurons, the Nav1.8 channel plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By inhibiting this channel, this compound has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain, suggesting its potential as a novel analgesic.[1][2][5][6] This guide provides a comparative analysis of this compound against established standard-of-care analgesics for neuropathic and inflammatory pain, based on available preclinical data.
Mechanism of Action of this compound
This compound exerts its analgesic effect through the selective blockade of the Nav1.8 sodium channel. This channel is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly found in the dorsal root ganglion (DRG) neurons, which are critical for transmitting pain signals from the periphery to the central nervous system. In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the perception of chronic pain. By selectively inhibiting Nav1.8, this compound reduces the influx of sodium ions, thereby dampening the generation and propagation of ectopic action potentials in nociceptive neurons without affecting normal nerve conduction in other pathways.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PF-01247324 with Other Sodium Channel Blockers for Researchers
This guide provides a detailed comparison of PF-01247324 with other sodium channel blockers, focusing on its selectivity, preclinical efficacy, and the experimental methodologies used in its evaluation. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a novel, orally bioavailable and selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is a significant target in the development of treatments for chronic pain, as it is predominantly expressed in nociceptive sensory neurons.[4] Unlike non-selective sodium channel blockers, which can have a narrow therapeutic window due to effects on the central nervous system and cardiac function, selective inhibitors like this compound offer the potential for a better safety profile.[1][5]
Comparative Selectivity Profile
This compound demonstrates significant selectivity for NaV1.8 over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects. The following table summarizes the inhibitory activity of this compound against a panel of human voltage-gated sodium channels.
| Sodium Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNaV1.8 |
| hNaV1.8 (recombinant) | 196 | - |
| Human DRG native TTX-R | 331 | - |
| Rodent DRG native TTX-R | 448 | - |
| hNaV1.1 | >10,000 | >50-fold |
| hNaV1.2 | ~12,740 | ~65-fold |
| hNaV1.3 | Not specified | Not specified |
| hNaV1.5 | ~10,000 | >50-fold |
| hNaV1.7 | ~18,000 | ~100-fold |
Data compiled from multiple sources.[1][2][3][6]
In comparison, older, non-selective sodium channel blockers like lidocaine and carbamazepine inhibit multiple sodium channel isoforms with less discrimination, which can lead to adverse effects.[1][5] For instance, the inhibition of NaV1.5 can lead to cardiotoxicity.[5] More recent developmental compounds have also aimed for selectivity. For example, PF-05089771 is a selective inhibitor of NaV1.7.[7] While direct head-to-head studies with this compound are not extensively published, the distinct selectivity profiles suggest different therapeutic applications and side-effect profiles.
Preclinical Efficacy in Pain Models
This compound has demonstrated efficacy in rodent models of both inflammatory and neuropathic pain.[1][2] Its analgesic activity is consistent with findings for another selective NaV1.8 blocker, A-803467, providing pharmacological validation for the role of NaV1.8 in these pain states.[1] In vitro studies have shown that this compound reduces the excitability of both rat and human dorsal root ganglion (DRG) neurons and alters the action potential waveform.[1][2][3] Specifically, at a concentration of 1 µM, this compound significantly reduces evoked action potential firing in these neurons.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of this compound on various sodium channel subtypes.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant human sodium channel isoforms (hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.7, hNaV1.8) were used. For native channel recordings, dorsal root ganglion (DRG) neurons were isolated from rats and humans.[1]
-
Patch-Clamp Technique: Whole-cell patch-clamp electrophysiology was performed to measure sodium currents.[6]
-
Voltage Protocols: To assess the potency of this compound, cells were held at a voltage near the half-inactivation potential for each specific channel subtype. This state-dependent approach provides a more accurate assessment of pharmacological selectivity.[1]
-
Data Analysis: Concentration-response curves were generated to calculate the IC50 values for this compound against each sodium channel subtype.
In Vivo Pain Models
Objective: To evaluate the analgesic efficacy of this compound in rodent models of pain.
Methodology:
-
Animal Models:
-
Drug Administration: this compound was administered orally (p.o.) due to its high oral bioavailability (F = 91% in rats).[1][6]
-
Behavioral Testing: Nociceptive thresholds were measured at various time points after drug administration to assess the analgesic effect.
-
Data Analysis: Statistical comparisons were made between vehicle-treated and this compound-treated groups to determine the significance of the anti-nociceptive effects.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating sodium channel blockers and the proposed mechanism of action in the pain pathway.
References
- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of PF-01247324
For researchers and scientists in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of PF-01247324, a selective Nav1.8 channel blocker. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
While a specific, universally mandated disposal protocol for this compound is not publicly available, the foundational principles of laboratory chemical waste management provide a clear and safe path forward. The Safety Data Sheet (SDS) for this compound from suppliers like MedChemExpress advises that the substance should be disposed of in accordance with prevailing country, federal, state, and local regulations.[1] This underscores the primary importance of consulting your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Safety and Handling Data
A thorough understanding of a compound's properties is crucial for its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Data | Source |
| Chemical Name | 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | MedChemExpress |
| CAS Number | 875051-72-2 | MedChemExpress |
| Molecular Formula | C13H10Cl3N3O | MedChemExpress |
| Molecular Weight | 330.59 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for the short term and -80°C for the long term. | MedChemExpress |
Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide based on established best practices for the disposal of solid research chemicals. It is imperative to review your institution-specific procedures and the official Safety Data Sheet (SDS) for this compound before proceeding.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid powder should be treated as chemical waste. Do not mix it with non-hazardous laboratory trash.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, must be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed waste container. Do not dispose of solutions down the drain.
3. Waste Containerization:
-
Solid Waste:
-
Place solid this compound waste and contaminated materials in a clearly labeled, durable, and sealable container. A dedicated, puncture-resistant container is recommended.
-
The original product vial, if empty, can be used to contain the waste, but the original label must be defaced or clearly marked as "WASTE."
-
-
Liquid Waste (Solutions):
-
Use a chemically compatible, leak-proof container with a secure screw cap for all solutions containing this compound.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
4. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and volume of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
5. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
6. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling PF-01247324
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PF-01247324, a potent and selective Nav1.8 channel blocker. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational questions.
Personal Protective Equipment (PPE)
Given that this compound is a potent research compound, stringent adherence to PPE protocols is mandatory to prevent inadvertent exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses- Disposable lab coat with tight-fitting cuffs- Two pairs of chemical-resistant nitrile gloves | High risk of aerosolization and inhalation of fine powder. A higher level of respiratory protection and double gloving minimizes exposure. |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant nitrile gloves | Reduced risk of aerosolization compared to handling the solid form, but potential for splashes and spills remains. Engineering controls (fume hood) are the primary barrier. |
| In Vitro and In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific experimental setup may necessitate additional containment measures. |
Handling and Operational Plan
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation and Handling of Solid this compound:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, vials) and waste containers readily accessible.
-
Weighing: Tare the balance with a weigh boat. Carefully dispense the desired amount of this compound powder onto the weigh boat. Avoid any sudden movements that could generate dust.
-
Transfer: Gently transfer the weighed powder to the appropriate container for dissolution or storage.
Preparation of this compound Solutions:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the solid this compound.
-
Dissolution: Cap the vessel and mix by vortexing or sonication until the solid is fully dissolved. For in vivo preparations, this compound can be suspended in 0.5% methylcellulose and 0.1% Tween 80.
-
Storage: Store stock solutions in tightly sealed containers at -20°C for short-term (weeks to months) or -80°C for long-term (months to years) storage.
Disposal Plan
As this compound is a halogenated organic compound (containing chlorine), it must be disposed of as hazardous waste. Do not dispose of this compound or its solutions down the drain.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with solid this compound (e.g., weigh boats, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").
Final Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Data
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Species | System |
| IC₅₀ (hNav1.8) | 196 nM | Human | Recombinant |
| IC₅₀ (hDRG TTX-R) | 331 nM | Human | Native |
| IC₅₀ (rDRG TTX-R) | 448 nM | Rat | Native |
| Selectivity over hNav1.5 | >50-fold | Human | Recombinant |
| Selectivity over TTX-S Channels | 65-100-fold | Human | Recombinant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
